Camlipixant
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
selective P2X3 antagonist
Structure
3D Structure
Propriétés
Numéro CAS |
1621164-74-6 |
|---|---|
Formule moléculaire |
C23H24F2N4O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1 |
Clé InChI |
SEHLMRJSQFAPCJ-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Camlipixant: Molecular Structure, Properties, and Preclinical/Clinical Evaluation
Introduction
This compound, also known by its development code BLU-5937, is a potent and highly selective, non-competitive antagonist of the P2X3 homomeric receptor.[1][2][3][4] It is an investigational new drug under evaluation for the treatment of refractory chronic cough.[5] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those in the airways. The release of ATP in the airways, triggered by inflammation or irritation, activates these receptors, leading to the sensitization of the cough reflex. By selectively targeting the P2X3 receptor, this compound aims to reduce cough hypersensitivity with a minimized impact on taste, a common side effect associated with less selective P2X2/3 receptor antagonists.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and key experimental data for this compound.
Molecular Structure and Chemical Properties
This compound is a small molecule with the following identifiers and properties:
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate | |
| Synonyms | BLU-5937, NEO-5937, AZ13410937 | |
| CAS Number | 1621164-74-6 | |
| Molecular Formula | C₂₃H₂₄F₂N₄O₄ | |
| Molecular Weight | 458.46 g/mol | |
| SMILES | CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Pharmacological Properties
This compound's pharmacological profile is characterized by its high selectivity for the P2X3 receptor.
| Property | Value | Reference(s) |
| Mechanism of Action | Potent, selective, and non-competitive antagonist of the P2X3 homotrimeric receptor. | |
| IC₅₀ for hP2X3 homotrimer | 25 nM | |
| IC₅₀ for hP2X2/3 heterotrimer | >24 µM | |
| Pharmacokinetics | Good oral bioavailability, low predicted human clearance, no blood-brain barrier permeability. Rapidly absorbed with a tmax of 1-2 hours and a plasma half-life of 4-9 hours in humans. | |
| Key Preclinical Finding | Reduces histamine- and ATP-induced cough hypersensitivity in guinea pigs without altering taste perception in rats. | |
| Key Clinical Finding | Statistically significant reduction in 24-hour cough frequency in patients with refractory chronic cough at doses of 50 mg and 200 mg twice daily. |
Signaling Pathway and Mechanism of Action
This compound exerts its antitussive effect by blocking the P2X3 receptor signaling pathway in sensory neurons. The following diagram illustrates this mechanism.
Experimental Protocols
In Vitro P2X3 and P2X2/3 Receptor Antagonism Assay
Objective: To determine the potency and selectivity of this compound for human P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Lines: Mammalian cells (e.g., HEK293) were stably transfected to express cloned human P2X3 or P2X2/3 channels.
-
Assay Principle: A cell-based calcium mobilization assay was used to measure receptor activation.
-
Procedure:
-
Cells expressing the target receptors were plated and loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of this compound or vehicle control.
-
Receptor activation was initiated by the addition of a P2X3 agonist, such as α,β-methylene ATP (αβ-meATP).
-
The resulting increase in intracellular calcium, detected as a change in fluorescence, was measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced calcium influx were generated to calculate the IC₅₀ values.
In Vivo Guinea Pig Cough Model
Objective: To evaluate the antitussive efficacy of this compound in a preclinical model of cough hypersensitivity.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs were used.
-
Cough Induction: Cough was induced by exposure to an aerosol of citric acid. To model hypersensitivity, cough was enhanced by pre-exposure to histamine (B1213489) or ATP aerosol.
-
Drug Administration: this compound was administered orally at doses ranging from 0.3 to 30 mg/kg.
-
Procedure:
-
Animals were placed in a whole-body plethysmography chamber.
-
A baseline cough response to citric acid was established.
-
On subsequent days, animals were pre-treated with oral this compound or vehicle.
-
After a set pre-treatment time, animals were exposed to an aerosol of histamine or ATP, followed by a citric acid challenge.
-
The number of coughs was recorded and quantified using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.
-
-
Data Analysis: The dose-dependent effect of this compound on the reduction of histamine- or ATP-enhanced coughs was evaluated.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with refractory chronic cough.
-
Phase 2a (RELIEF): A randomized, placebo-controlled, crossover study that demonstrated a significant treatment response in patients with higher baseline cough frequency (≥20 coughs/h).
-
Phase 2b (SOOTHE): A randomized, placebo-controlled, parallel-group trial that showed a statistically significant reduction in 24-hour cough frequency at doses of 50 mg and 200 mg twice daily.
-
Phase 3 (CALM-1 and CALM-2): Ongoing large-scale, long-term studies to further confirm the efficacy and safety of this compound for the treatment of refractory chronic cough.
The design of these trials often includes a placebo run-in period to establish a stable baseline cough frequency and stratification of patients based on their baseline cough counts to optimize the assessment of treatment effects.
Conclusion
This compound is a highly selective P2X3 receptor antagonist with a promising profile for the treatment of refractory chronic cough. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key differentiating feature, potentially leading to a better safety profile with less taste-related side effects compared to other P2X3 antagonists. Preclinical studies have demonstrated its potent antitussive effects, and Phase 2 clinical trials have provided evidence of its efficacy in reducing cough frequency in patients. Ongoing Phase 3 trials will be crucial in establishing its long-term safety and efficacy and its potential as a new therapeutic option for this underserved patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 5. This compound in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacology of Camlipixant (BLU-5937)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camlipixant (BLU-5937) is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels located on primary afferent neurons, are implicated in the hypersensitization of the cough reflex that leads to chronic cough.[1][3] By selectively targeting the P2X3 receptor, this compound aims to reduce cough frequency and improve the quality of life for patients with refractory chronic cough, a condition for which there are currently no approved treatments in the United States.[4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, selectivity, in vivo efficacy, and pharmacokinetic profile.
Core Pharmacology and Mechanism of Action
This compound is a small molecule drug that acts as a selective antagonist of the P2X3 receptor. P2X3 receptors are a key component in the afferent nerve pathways that initiate the cough reflex. When tissues in the airways are damaged or inflamed, they release adenosine (B11128) triphosphate (ATP), which then binds to P2X3 receptors on sensory neurons. This binding triggers depolarization and the propagation of action potentials to the central nervous system, where it is interpreted as an urge to cough. This compound, by blocking this receptor, inhibits the hypersensitization of the cough reflex.
Signaling Pathway of P2X3 Receptor Activation and Inhibition by this compound
Quantitative Data Summary
The preclinical development of this compound has yielded significant quantitative data that underscore its potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Species | IC50 | Reference |
| hP2X3 (homotrimeric) | Inhibition of αβ-meATP-evoked activity | Human | 25 nM | |
| hP2X2/3 (heterotrimeric) | Inhibition of αβ-meATP-evoked activity | Human | >24 µM |
This data demonstrates the high selectivity of this compound for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, with a selectivity ratio of over 1500-fold.
Table 2: In Vivo Efficacy of this compound in Guinea Pig Cough Models
| Model | Treatment | Dose (mg/kg, oral) | Effect | Reference |
| ATP-induced enhancement of citric acid-induced cough | This compound | 3 and 30 | Significant and dose-dependent reduction in coughs | |
| Histamine-induced cough hypersensitivity | This compound | 3-30 | Significant reduction in histamine-induced enhancement of citric acid-induced coughs |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Observation | Species | Reference |
| Oral Bioavailability | Good | Preclinical models | |
| Blood-Brain Barrier Permeability | No | Preclinical models | |
| Predicted Human Clearance | Low | In vitro/in vivo models | |
| Predicted Dosing Regimen | Twice daily | Preclinical data |
Detailed Experimental Protocols
In Vitro Selectivity Assay
Objective: To determine the inhibitory potency (IC50) of this compound on human P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293) are cultured and transfected with plasmids encoding for either human P2X3 (hP2X3) or human P2X2 and P2X3 (hP2X2/3) channels.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is used to measure ion channel activity.
-
Agonist Application: The P2X3 receptor agonist, α,β-methyleneadenosine 5'-triphosphate (αβ-meATP), is applied to the cells to evoke a current, establishing a baseline receptor activity.
-
Antagonist Application: Increasing concentrations of this compound are pre-applied before the addition of αβ-meATP.
-
Data Analysis: The inhibition of the αβ-meATP-evoked current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a logistical equation.
In Vivo Guinea Pig Cough Model
Objective: To evaluate the anti-tussive effect of orally administered this compound.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Cough Induction: Cough is induced by exposure to an aerosol of citric acid. To assess the role of ATP in cough hypersensitization, some studies involve a pre-exposure to aerosolized ATP to enhance the cough response to citric acid.
-
Drug Administration: this compound is administered orally at various doses (e.g., 3 and 30 mg/kg) prior to the cough challenge.
-
Cough Recording: The number of coughs is recorded by a trained observer or using a sound-recording device placed in the exposure chamber.
-
Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.
Rat Behavioral Taste Model
Objective: To assess the effect of this compound on taste perception.
Methodology:
-
Animal Model: Sprague-Dawley rats are used.
-
Two-Bottle Choice Test: Animals are presented with two drinking bottles, one containing water and the other containing a tastant solution (e.g., sucrose (B13894) for sweet, quinine (B1679958) for bitter).
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at various doses (e.g., 10-20 mg/kg) prior to the test.
-
Measurement: The volume of liquid consumed from each bottle over a specific period is measured.
-
Data Analysis: The preference ratio for the tastant solution is calculated. A lack of change in the preference ratio in the this compound-treated group compared to the control group indicates no alteration in taste perception.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
References
Role of P2X3 receptors in chronic cough pathophysiology
An In-depth Guide to the Role of P2X3 Receptors in Chronic Cough Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic cough, defined as a cough lasting more than eight weeks, represents a significant clinical burden, often refractory to standard treatments.[1][2] The concept of "cough hypersensitivity syndrome" has emerged, positing that chronic cough stems from neuronal dysregulation and sensitization of the cough reflex.[3][4] Central to this hypothesis is the purinergic signaling pathway involving the P2X3 receptor, a ligand-gated ion channel expressed on vagal afferent sensory nerves in the airways.[5][6][7] Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells during inflammation or injury, activates these P2X3 receptors, triggering the cough reflex.[3][8] In chronic cough patients, this pathway is believed to be hyperactive. The development of selective P2X3 receptor antagonists has validated this target, with clinical trials demonstrating significant efficacy in reducing cough frequency, thereby heralding a new era of targeted antitussive therapy.[1][9][10]
The P2X3 Receptor Signaling Pathway in the Cough Reflex
P2X3 receptors are trimeric cation channels activated by extracellular ATP.[11][12] They are predominantly expressed on sensory neurons, including the vagal afferent C-fibers and Aδ-fibers that innervate the airway epithelium.[3][6] These receptors can exist as homomers (composed of three P2X3 subunits) or as heteromers with the P2X2 subunit (P2X2/3).[13][14][15]
The signaling cascade is initiated under conditions of airway stress, such as inflammation, irritation, or mechanical insult, which cause airway epithelial cells to release ATP into the extracellular space.[16][17]
The key steps are:
-
ATP Release: Airway epithelial cells release ATP in response to stimuli.[16]
-
P2X3 Activation: Extracellular ATP binds to and activates P2X3 and P2X2/3 receptors on the terminals of vagal sensory nerves.[6][11]
-
Neuronal Depolarization: Activation of these ion channels leads to a rapid influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the sensory neuron.[11]
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and propagated along the vagal nerve to the brainstem.
-
Cough Reflex: The signal is processed in the nucleus tractus solitarius in the brainstem, initiating the motor efferent pathway that produces the cough.
This fundamental pathway is a critical component of the airway's defensive reflexes.
Role in Chronic Cough Pathophysiology: The Hypersensitivity Hypothesis
In refractory or unexplained chronic cough, the cough reflex is hypersensitive.[3] Patients often cough in response to low-level thermal, mechanical, or chemical stimuli that would not trigger a cough in healthy individuals.[17] The P2X3 pathway is a key driver of this hypersensitivity.[5][8]
The prevailing hypothesis is that chronic airway inflammation or repeated irritation leads to an increased concentration of extracellular ATP and/or an upregulation of P2X3 receptor expression and function on sensory nerves.[3][17] This sensitization lowers the activation threshold of the cough reflex, leading to the persistent and troublesome cough characteristic of the condition.[18][19][20] Studies have shown that inhaled ATP can induce coughing in healthy subjects and that this response is exaggerated in patients with chronic cough.[3][6]
Therapeutic Targeting with P2X3 Antagonists
The central role of the ATP-P2X3 axis in cough hypersensitivity makes it a prime therapeutic target.[4] Several orally administered small-molecule P2X3 receptor antagonists have been developed, with Gefapixant (formerly AF-219/MK-7264) being the most extensively studied.[9][10] These drugs act by competitively binding to the P2X3 receptor, preventing ATP from activating the channel.
Data Presentation: Clinical Trial Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of P2X3 antagonists in reducing cough frequency in patients with refractory or unexplained chronic cough.[5][9][21] However, this efficacy is often accompanied by a dose-dependent taste disturbance (dysgeusia), as P2X3 receptors are also involved in taste sensation.[9][13][14]
Table 1: Efficacy of P2X3 Antagonists in Phase 2 & 3 Clinical Trials
| Drug (Trial) | Dose | Treatment Duration | Placebo-Adjusted Relative Reduction in 24-Hour Cough Frequency (95% CI) | Reference(s) |
|---|---|---|---|---|
| Gefapixant (Phase 2b) | 600 mg BID | 2 weeks | 75% reduction from baseline (p=0.0003 vs placebo) | [5] |
| Gefapixant (COUGH-1) | 45 mg BID | 12 weeks | 18.5% (32.9% to 0.9%) | [9][22] |
| Gefapixant (COUGH-2) | 45 mg BID | 24 weeks | 14.6% (26.1% to 1.4%) | [9][22] |
| BLU-5937 (SOOTHE) | 50 mg BID | 28 days | 34% (p<0.005 vs placebo) | [21] |
| BLU-5937 (SOOTHE) | 200 mg BID | 28 days | 34% (p<0.005 vs placebo) |[21] |
Note: The Gefapixant 600 mg BID dose was used in an early Phase 2 study; subsequent Phase 3 trials used lower doses to improve the tolerability profile.
Table 2: Incidence of Key Adverse Events (AEs) for P2X3 Antagonists
| Drug (Trial) | Dose | Any Taste-Related AE (%) | Placebo Group Taste-Related AE (%) | Discontinuation due to AEs (%) | Reference(s) |
|---|---|---|---|---|---|
| Gefapixant (Pooled COUGH-1 & 2) | 45 mg BID | 65.1% | 8.3% | 15.2% (Gefapixant) vs 3.3% (Placebo) | [9][23] |
| Gefapixant (Recent Onset Cough) | 45 mg BID | 32% | 3% | Not specified | [24] |
| BLU-5937 (SOOTHE) | 50 mg BID | 6.5% | 4.8% | 0% (All BLU-5937 arms) | [21] |
| BLU-5937 (SOOTHE) | 200 mg BID | 9.7% | 4.8% | 0% (All BLU-5937 arms) |[21] |
Key Experimental Protocols
The investigation of P2X3-mediated cough relies on specific preclinical and clinical methodologies to induce and quantify cough.
Preclinical Model: Guinea Pig Cough Challenge
-
Objective: To assess the antitussive effect of a compound on cough induced by chemical irritants known to involve the P2X3 pathway.
-
Methodology:
-
Animal Model: Conscious, unrestrained guinea pigs are placed in whole-body plethysmography chambers.
-
Sensitization: In some protocols, an aerosol of ATP is administered to sensitize the cough reflex via P2X3 activation.[25]
-
Tussive Challenge: Animals are exposed to an aerosolized tussive agent, typically citric acid or capsaicin (B1668287), for a fixed duration.
-
Cough Detection: Coughs are identified by a characteristic combination of sound and pressure changes within the chamber, recorded and analyzed by specialized software.
-
Intervention: The test compound (e.g., a P2X3 antagonist) is administered orally or via another route prior to the tussive challenge.
-
Outcome: The number of coughs in the compound-treated group is compared to the vehicle-treated control group.
-
Clinical Protocol: Inhalation Cough Challenge
-
Objective: To objectively measure cough reflex sensitivity in humans and assess the pharmacodynamic effect of an antitussive agent.[26]
-
Methodology:
-
Subject Selection: Participants with refractory chronic cough are recruited. Baseline cough severity is often assessed using visual analog scales (VAS) or questionnaires like the Leicester Cough Questionnaire (LCQ).[24]
-
Tussive Agent: Capsaicin is the most common agent used to assess neuropathic sensitization.[27] In research settings, ATP may be used to directly probe the P2X3 pathway.[3][28]
-
Delivery System: The tussive agent is aerosolized and delivered via a nebulizer connected to a dosimeter, which releases a precise volume of aerosol upon inhalation.[29]
-
Dose-Response Protocol: A single-breath, dose-escalation procedure is typically used.[28][30] Participants inhale a single breath of saline (placebo), followed by progressively doubling concentrations of the tussive agent.[29]
-
Endpoints: The primary endpoints are the minimal concentrations of the agent required to elicit two (C2) and five (C5) coughs.[27] A higher C2 or C5 value after treatment indicates a reduction in cough reflex sensitivity.
-
Blinding: Both the participant and the investigator are typically blinded to the treatment allocation (placebo or active drug).
-
Conclusion and Future Directions
The elucidation of the ATP-P2X3 signaling pathway has been a seminal advance in understanding the pathophysiology of chronic cough. It has firmly established the concept of cough hypersensitivity as a treatable neuronal disorder. P2X3 receptor antagonists represent the first truly novel class of antitussive medicines in decades, offering a targeted mechanism-based therapy.[1][9]
Future research and development will likely focus on:
-
Improving Selectivity: Developing antagonists with higher selectivity for P2X3 homomers over P2X2/3 heteromers to potentially reduce taste-related side effects, although human taste nerves may predominantly express P2X3 homomers, complicating this strategy.[13][14]
-
Exploring Allosteric Modulators: Investigating negative allosteric modulators that may offer a different pharmacological profile with an improved therapeutic window.[12]
-
Combination Therapies: Assessing the potential for combining P2X3 antagonists with agents targeting other pathways involved in cough hypersensitivity.
References
- 1. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of ATP in cough hypersensitivity syndrome: new targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammation Promotes Airway Epithelial ATP Release via Calcium-Dependent Vesicular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 21. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. atsjournals.org [atsjournals.org]
- 24. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Methods for assessing cough sensitivity - Mai - Journal of Thoracic Disease [jtd.amegroups.org]
- 27. Similarities and differences between the cough suppression test and the cough challenge test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cough challenge in the assessment of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cough Desensitization Treatment: A Randomized, Sham-Controlled Pilot Trial for Patients with Refractory Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Altering cough reflex sensitivity with aerosolized capsaicin paired with behavioral cough suppression: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Camlipixant's Purinergic Receptor Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camlipixant (formerly BLU-5937) is a potent, selective, and orally bioavailable non-competitive antagonist of the P2X3 purinergic receptor. Its high selectivity for the P2X3 homotrimeric receptor over other purinergic receptor subtypes, particularly the P2X2/3 heterotrimer, is a key characteristic that mitigates taste-related adverse effects observed with less selective P2X3 antagonists. This technical guide provides a comprehensive overview of this compound's selectivity profile, detailing the quantitative data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily determined through functional assays measuring the inhibition of ATP-induced calcium influx in cells expressing specific purinergic receptor subtypes. The data consistently demonstrates a high affinity and potency for the human P2X3 receptor, with significantly lower activity at other P2X receptors.
| Receptor Subtype | Parameter | Value | Species | Reference |
| hP2X3 (homotrimer) | IC50 | 25 nM | Human | [1] |
| hP2X2/3 (heterotrimer) | IC50 | >24,000 nM (>24 µM) | Human | [2] |
| hP2X1 | EC50 | µM range | Human | [2] |
| hP2X2b | EC50 | µM range | Human | [2] |
| hP2X4 | EC50 | µM range | Human | [2] |
| hP2X7 | Docking Score | -8.35 | Human |
Table 1: this compound Potency and Selectivity for Purinergic Receptors. IC50 represents the half-maximal inhibitory concentration, and EC50 represents the half-maximal effective concentration. A lower value indicates higher potency.
Experimental Protocols
The primary method for determining the functional selectivity of this compound is the calcium mobilization assay . This in vitro technique measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by receptor activation.
Calcium Mobilization Assay Protocol
This protocol outlines the general steps for assessing this compound's antagonist activity at P2X3 receptors expressed in a recombinant cell line (e.g., HEK293).
Objective: To determine the IC50 of this compound for the P2X3 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
This compound.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the P2X3-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
Compound Addition: Following incubation, wash the cells with the assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for compound binding.
-
Agonist Stimulation and Signal Detection: Place the plate into the FLIPR instrument. Simultaneously add the P2X3 agonist (α,β-meATP) to all wells to stimulate the receptors. The instrument will detect the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The peak fluorescence response is measured. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Mechanism of Action
P2X3 Receptor-Mediated Cough Reflex Pathway
Extracellular adenosine (B11128) triphosphate (ATP) is a key signaling molecule in the hypersensitization of the cough reflex. In the airways, various stimuli can lead to the release of ATP from epithelial cells. This ATP then binds to and activates P2X3 receptors, which are ligand-gated ion channels located on the peripheral nerve endings of sensory neurons. The activation of these receptors leads to cation influx, depolarization of the neuronal membrane, and the initiation of an action potential that travels to the cough center in the brainstem, ultimately triggering a cough.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity profile of a compound like this compound involves a systematic series of experiments.
Logical Relationship of this compound's Antagonism
This compound acts as a non-competitive antagonist, meaning it binds to a site on the P2X3 receptor that is distinct from the ATP binding site. This allosteric modulation prevents the conformational change required for channel opening, even when ATP is bound.
Conclusion
The extensive preclinical characterization of this compound has established its profile as a highly potent and selective antagonist of the P2X3 receptor. This selectivity is fundamental to its clinical efficacy in reducing cough frequency while minimizing taste-related side effects that have been a challenge for other molecules in this class. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of purinergic signaling and respiratory therapeutics.
References
In Vivo Efficacy of Camlipixant in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camlipixant (formerly BLU-5937) is a potent and highly selective, orally active, non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, including those that innervate the airways.[1][2] The release of ATP in the airways, triggered by inflammation or irritation, activates these receptors, leading to the sensitization of the cough reflex.[1] By selectively targeting the P2X3 receptor, this compound aims to reduce cough hypersensitivity with a minimized impact on taste, a common side effect associated with less selective P2X2/3 receptor antagonists. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical animal models, detailing the experimental protocols and presenting key quantitative data.
Mechanism of Action: P2X3 Receptor Antagonism
This compound's mechanism of action centers on the blockade of the P2X3 receptor on sensory nerve fibers. In conditions of airway inflammation or irritation, ATP is released from epithelial cells and binds to P2X3 receptors on C-fibers. This binding opens a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is transmitted to the brainstem, ultimately triggering the cough reflex. This compound, as a non-competitive antagonist, binds to an allosteric site on the P2X3 receptor, preventing its activation by ATP and thereby inhibiting the downstream signaling cascade that leads to coughing.
References
The Discovery and Development of BLU-5937 (Camlipixant): A Selective P2X3 Antagonist for Refractory Chronic Cough
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BLU-5937, also known as camlipixant, is a potent, selective, and orally bioavailable small molecule antagonist of the P2X3 receptor, a key mediator in the pathophysiology of refractory chronic cough (RCC). Developed by BELLUS Health (now part of GSK), BLU-5937 represents a targeted therapeutic approach to a condition with significant unmet medical need. Its high selectivity for the P2X3 receptor over the related P2X2/3 receptor subtype is a distinguishing feature, designed to minimize the taste-related adverse effects that have complicated the development of less selective P2X3 antagonists. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of BLU-5937, with a focus on its pharmacological profile, experimental methodologies, and clinical trial design and outcomes.
Introduction: The Role of P2X3 Receptors in Chronic Cough
Chronic cough, defined as a cough lasting for more than eight weeks, is a prevalent and debilitating condition.[1] In a significant portion of patients, the cough is refractory to treatment of underlying conditions or is unexplained, leading to a diagnosis of refractory chronic cough (RCC).[2] The pathophysiology of RCC is characterized by cough reflex hypersensitivity, where sensory nerves in the airways become hyper-responsive to various stimuli.[3]
The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on C-fiber primary afferent neurons in the airways.[4][5] When tissue damage or inflammation occurs, extracellular ATP is released and binds to P2X3 receptors, triggering the depolarization of these sensory neurons and initiating the cough reflex.[3][5] This pathway has been identified as a rational target for therapeutic intervention in RCC.[4]
BLU-5937 was developed as a highly selective antagonist of the P2X3 receptor. A key challenge in targeting P2X3 is the potential for off-target effects on the P2X2/3 receptor, a heterotrimer that includes the P2X2 subunit and is involved in taste perception.[6] Inhibition of P2X2/3 receptors is associated with taste disturbances, such as dysgeusia and ageusia.[7] BLU-5937 was specifically designed to exhibit high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, with the aim of providing effective cough suppression with a favorable taste profile.[6]
Preclinical Discovery and Development
In Vitro Pharmacology
The potency and selectivity of BLU-5937 were characterized through a series of in vitro assays.
The inhibitory activity of BLU-5937 on human P2X3 and P2X2/3 receptors was determined using electrophysiological and fluorescence-based assays.
Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or human P2X2/3 receptors.
-
Methodology: Whole-cell patch-clamp recordings are performed to measure ion channel activity. Cells are voltage-clamped at a holding potential (e.g., -70 mV). The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.
-
Procedure:
-
HEK293 cells expressing the target receptor are cultured on glass coverslips.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
A baseline current is established.
-
α,β-meATP is perfused to activate the P2X3 or P2X2/3 receptors, and the resulting current is recorded.
-
Cells are pre-incubated with varying concentrations of BLU-5937 before co-application with α,β-meATP to determine the concentration-dependent inhibition of the agonist-induced current.
-
The IC50 value, the concentration of BLU-5937 that inhibits 50% of the maximal agonist response, is calculated.
-
Experimental Protocol: Fluorescence-Based Calcium Flux Assay (FLIPR)
-
Cell Line: HEK293 cells expressing human P2X3 or P2X2/3 receptors.
-
Methodology: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells are seeded in a multi-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of BLU-5937 are added to the wells.
-
The P2X3 agonist α,β-meATP is then added to stimulate the receptors.
-
The resulting increase in fluorescence, corresponding to the influx of calcium, is measured over time.
-
The inhibitory effect of BLU-5937 is quantified by the reduction in the agonist-induced fluorescence signal, and IC50 values are determined.
-
Data Presentation: In Vitro Potency and Selectivity of BLU-5937
| Receptor | Assay Type | Agonist | BLU-5937 IC50 | Selectivity (P2X2/3 vs. P2X3) |
| Human P2X3 | Electrophysiology / FLIPR | α,β-meATP | ~25 nM[8] | >1500-fold[6] |
| Human P2X2/3 | Electrophysiology / FLIPR | α,β-meATP | >24 µM[8] |
In Vivo Preclinical Efficacy and Safety
The anti-tussive effects and taste profile of BLU-5937 were evaluated in established animal models.
Experimental Protocol: Citric Acid and ATP-Induced Cough in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs.
-
Methodology: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber to monitor respiratory patterns and detect coughs. Cough is induced by aerosolized irritants.
-
Procedure:
-
Animals are acclimatized to the plethysmography chambers.
-
BLU-5937 or vehicle is administered orally at various doses.
-
After a set pre-treatment time (e.g., 2 hours), the animals are exposed to an aerosol of a tussive agent, such as citric acid or a combination of citric acid and ATP, for a defined period (e.g., 10 minutes).
-
The number of coughs is recorded and analyzed.
-
The dose-dependent reduction in cough frequency by BLU-5937 is determined.
-
Experimental Protocol: Two-Bottle Choice Taste Preference Test in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology: A two-bottle choice paradigm is used to assess taste preference. Rats are given a choice between two drinking bottles, one containing water and the other a tastant solution.
-
Procedure:
-
Rats are individually housed and acclimatized to the two-bottle setup.
-
Following a period of water deprivation, rats are presented with two bottles: one with water and one with a bitter-tasting solution (e.g., quinine).
-
BLU-5937 or a control compound is administered prior to the test.
-
Fluid consumption from each bottle is measured over a specific period.
-
A preference ratio is calculated. A significant change in the preference for the quinine (B1679958) solution in the presence of the test compound would indicate an alteration of taste perception.
-
Data Presentation: Preclinical In Vivo Findings
| Model | Endpoint | BLU-5937 Result |
| Guinea Pig Cough Model | Reduction in citric acid/ATP-induced cough | Significant, dose-dependent reduction in cough frequency[8] |
| Rat Taste Model | Alteration of taste perception | No significant effect on taste preference[8] |
Preclinical Pharmacokinetics and Safety
Preclinical studies demonstrated that BLU-5937 has favorable drug-like properties, including good oral bioavailability, low predicted human clearance, and no blood-brain barrier permeability.[9] Toxicology studies also indicated an excellent safety profile.[10]
Clinical Development
The clinical development of BLU-5937 has progressed through a series of Phase 1, 2, and 3 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with RCC.
Phase 1 Studies in Healthy Volunteers
Experimental Protocol: Phase 1 Single and Multiple Ascending Dose Study
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.[10]
-
Participants: Healthy adult volunteers.
-
Intervention:
-
Primary Endpoints: Safety and tolerability, including the incidence and severity of adverse events, with a particular focus on taste-related side effects.
-
Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Data Presentation: Key Phase 1 Results
| Dose | Taste-Related Adverse Events | Pharmacokinetics |
| Therapeutic Doses (e.g., 50-100 mg) | Low incidence, mostly mild and transient[11] | Dose-proportional pharmacokinetics[11] |
| Supra-therapeutic Doses (e.g., ≥400 mg) | Higher incidence of taste alteration[11] | Less than dose-proportional at higher doses[11] |
Phase 2 Clinical Trials in Refractory Chronic Cough
Experimental Protocol: RELIEF Trial (NCT03979638)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.[12][13]
-
Participants: Patients with unexplained or refractory chronic cough.[12]
-
Intervention: Four doses of BLU-5937 (25, 50, 100, and 200 mg) administered orally twice daily, each for a 16-day treatment period, with a washout period between treatments.[12]
-
Primary Endpoint: Change in awake cough frequency.[13]
-
Key Secondary Endpoints: Safety and tolerability.
Data Presentation: RELIEF Trial Key Outcomes
| Population | Endpoint | Result |
| Intent-to-Treat | Reduction in awake cough frequency | Did not achieve statistical significance vs. placebo[14] |
| Subgroup with higher baseline cough frequency | Reduction in awake cough frequency | Statistically significant reduction observed[1] |
| All Doses | Taste-related adverse events | Low incidence and mostly mild[14] |
Experimental Protocol: SOOTHE Trial (NCT04678206)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-arm, dose-finding study.[2][15]
-
Participants: Patients with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs/hour.[15][16]
-
Intervention: BLU-5937 at doses of 12.5 mg, 50 mg, or 200 mg, or placebo, administered orally twice daily for 28 days.[2]
-
Primary Endpoint: Change from baseline in 24-hour cough frequency.[15]
-
Secondary Endpoints: Cough severity (measured by a visual analog scale) and cough-related quality of life (measured by the Leicester Cough Questionnaire).[16]
Data Presentation: SOOTHE Trial Key Outcomes
| Dose | Change in 24-Hour Cough Frequency vs. Placebo (Day 28) | Statistical Significance | Taste-Related Adverse Events (Dysgeusia) |
| 12.5 mg BID | -21.1% | Not significant (p=0.098)[15] | 4.8%[15] |
| 50 mg BID | -34.4% | Significant (p=0.003)[15] | 6.5%[15] |
| 200 mg BID | -34.2% | Significant (p=0.005)[15] | 4.8%[15] |
| Placebo | - | - | 0%[15] |
Phase 3 Clinical Program: CALM-1 and CALM-2
Based on the positive results of the SOOTHE trial, a Phase 3 clinical program for this compound (BLU-5937) was initiated, comprising the CALM-1 (NCT05599191) and CALM-2 (NCT05600777) trials.[1][17] These are randomized, double-blind, placebo-controlled studies designed to further evaluate the efficacy and safety of this compound in adults with RCC.[7][17] The primary endpoint for these trials is the change in 24-hour cough frequency.[17]
Visualizations
Signaling Pathway of Cough Reflex and BLU-5937 Mechanism of Action
Caption: P2X3-mediated cough reflex pathway and the inhibitory action of BLU-5937.
Experimental Workflow for In Vivo Cough Model
References
- 1. Preferences of 14 rat strains for 17 taste compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BELLUS Health Presents BLU-5937 Preclinical Data and Updated Phase 1 Timeline at 2018 International Cough Symposium [newswire.ca]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Determination of this compound (BLU-5937) P2X3 antagonist activity in a sensory neuronal model and bronchial epithelial cells - Vienna 2024 - ERS Respiratory Channel [channel.ersnet.org]
- 13. sec.gov [sec.gov]
- 14. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Camlipixant's Antagonistic Effect on ATP-Gated Ion Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camlipixant (formerly BLU-5937) is a potent, selective, and orally active antagonist of the P2X3 receptor, a key ATP-gated ion channel implicated in the pathophysiology of refractory chronic cough (RCC).[1][2] Developed to overcome the taste-related side effects associated with less selective P2X2/3 receptor antagonists, this compound exhibits a high degree of selectivity for the homomeric P2X3 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and key experimental methodologies used to characterize the interaction of this compound with ATP-gated ion channels.
Core Mechanism of Action
Extracellular adenosine (B11128) triphosphate (ATP) acts as a signaling molecule that can activate P2X receptors, which are non-selective cation channels. In the context of the cough reflex, ATP is released from airway epithelial cells in response to inflammation or irritation.[3] This ATP then binds to P2X3 receptors on vagal afferent neurons, leading to depolarization and the propagation of an action potential that is ultimately perceived as an urge to cough. This compound acts as a non-competitive antagonist of the P2X3 receptor, binding to a previously unidentified allosteric site. This binding stabilizes the closed state of the ion channel, preventing ATP-mediated activation and subsequent neuronal signaling, thereby reducing the cough reflex.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through a series of in vitro and preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | Human P2X3 (homotrimeric) | 25 nM | In vitro inhibition of αβ-meATP-evoked activity | |
| IC50 | Human P2X2/3 (heterotrimeric) | >24 µM | In vitro inhibition of αβ-meATP-evoked activity | |
| Kd | This compound binding to P2X3 (in the absence of ATP) | 100 nM | Isothermal Titration Calorimetry (ITC) | |
| Kd | ATP binding to P2X3 (in the absence of this compound) | 2 µM | Isothermal Titration Calorimetry (ITC) |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Study | Dose | Metric | Result | p-value | Reference |
| SOOTHE (Phase 2b) | 50 mg BID | Placebo-adjusted reduction in 24-hour cough frequency at day 28 | 34% | p ≤ 0.005 | |
| SOOTHE (Phase 2b) | 200 mg BID | Placebo-adjusted reduction in 24-hour cough frequency at day 28 | 34% | p ≤ 0.005 |
Table 2: Clinical Efficacy of this compound in Refractory Chronic Cough
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by ATP binding to P2X3 receptors on sensory neurons and the inhibitory effect of this compound are depicted below.
Key Experimental Protocols
In Vitro Potency and Selectivity Assays
1. Cell Line Development:
-
Objective: To create stable cell lines expressing human P2X3 and P2X2/3 receptors for in vitro assays.
-
Methodology:
-
Human P2X3 and P2X2 receptor cDNA are cloned into mammalian expression vectors.
-
HEK293 cells are transfected with the expression vectors.
-
Stable cell lines are selected using an appropriate antibiotic resistance marker.
-
Receptor expression is confirmed by Western blot or qPCR.
-
2. Calcium Flux Assay:
-
Objective: To measure the inhibition of ATP-induced calcium influx by this compound.
-
Methodology:
-
HEK293 cells stably expressing P2X3 or P2X2/3 receptors are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to stimulate calcium influx.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
References
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Camlipixant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camlipixant (formerly BLU-5937) is an orally administered, potent, and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor.[1] The P2X3 receptor, an ATP-gated ion channel found on primary afferent neurons, is a key mediator in the pathophysiology of chronic cough. By inhibiting the hypersensitization of the cough reflex, this compound is under development for the treatment of refractory chronic cough.[2][3] This guide provides a comprehensive overview of the available data on the pharmacokinetics and oral bioavailability of this compound, compiled from preclinical and clinical studies.
Mechanism of Action
This compound exerts its therapeutic effect by targeting the P2X3 receptor on C-fiber afferent nerves in the airways. In response to inflammation or irritation, ATP is released from mucosal cells and binds to P2X3 receptors, leading to neuronal depolarization and the sensation of an urge to cough. This compound, as a selective antagonist, blocks this ATP-mediated activation, thereby reducing the exaggerated cough reflex characteristic of chronic cough. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is designed to minimize taste-related side effects, a common issue with less selective P2X3 antagonists.[2][3]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been evaluated in preclinical models and a series of Phase 1 and 2 clinical trials in both healthy volunteers and patients with refractory chronic cough.
Preclinical Pharmacokinetics
In preclinical studies, this compound demonstrated favorable drug-like characteristics, including good oral bioavailability and a low predicted clearance in humans.[2][3] Animal models, specifically in guinea pigs, showed a dose-dependent reduction in cough frequency upon oral administration.[2]
Clinical Pharmacokinetics in Healthy Volunteers
A Phase 1 study in 90 healthy adult volunteers established a favorable tolerability and pharmacokinetic profile for this compound. The study found that this compound is rapidly absorbed, reaching maximum plasma concentration within one to two hours.[4]
A Phase 1, open-label bioavailability equivalence study was conducted in 16 healthy adult subjects to compare a once-daily extended-release (ER) formulation to the twice-daily immediate-release (IR) formulation. The IR formulation was administered as two single 25 mg doses, 12 hours apart. The results indicated that the ER formulation had an equivalent total systemic drug exposure to the IR formulation.
| Parameter | Geometric Mean Ratio (ER vs. IR) |
| AUC∞ | 90% |
| AUC24h | 82% |
| C24h | 88% |
| Table 1: Relative Bioavailability of Extended-Release vs. Immediate-Release this compound |
Pharmacokinetics in Special Populations
A Phase 1, open-label study (NCT06222892) was designed to assess the effect of hepatic impairment on the pharmacokinetic profile and safety of this compound. The study included participants with mild, moderate, and severe hepatic impairment, as defined by the Child-Pugh classification, compared to healthy participants with normal hepatic function.[5] The results of this study have not yet been publicly released.
A Phase 1, single-center, open-label, randomized, 2-way crossover study (NCT06497517) was initiated to investigate the effect of food on the pharmacokinetics of this compound in healthy male and female participants.[6] The results of this study are not yet publicly available.
Experimental Protocols
Bioavailability Equivalence Study (Once-Daily ER vs. Twice-Daily IR)
Objective: To assess the safety, tolerability, and pharmacokinetic profile of a single dose, once-daily ER formulation of this compound versus a twice-daily IR reference formulation.
-
Study Design: Phase 1, open-label, bioavailability equivalence study.
-
Participants: 16 healthy adult subjects.
-
Interventions:
-
Test: Single dose of a once-daily ER formulation of this compound.
-
Reference: Two single doses of 25 mg of the IR formulation of this compound, administered 12 hours apart.
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Bioanalytical Method: While specific details for this study are not provided, a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used for the quantification of this compound in plasma. This method would be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
-
Data Analysis: Pharmacokinetic parameters, including AUC∞, AUC24h, and C24h, were calculated and compared between the two formulations.
Phase 2b SOOTHE Study in Refractory Chronic Cough
Objective: To evaluate the efficacy and safety of multiple doses of this compound in adults with refractory chronic cough.
-
Study Design: A randomized, adaptive, double-blind, placebo-controlled, parallel-arm, Phase 2b study (NCT04678206).[7]
-
Participants: Adult patients with refractory chronic cough.
-
Interventions: Patients were randomized to receive one of the following treatments twice daily:
-
This compound 12.5 mg
-
This compound 50 mg
-
This compound 200 mg
-
Placebo[7]
-
-
Pharmacokinetic Assessment: Although the primary focus was on efficacy and safety, pharmacokinetic data were likely collected to assess drug exposure and its relationship with clinical outcomes.
Conclusion
This compound is an orally active and selective P2X3 receptor antagonist that has demonstrated a favorable pharmacokinetic profile in early clinical development. It is rapidly absorbed, and a once-daily extended-release formulation has been developed with comparable bioavailability to the immediate-release formulation. Further data from ongoing studies in special populations, such as those with hepatic impairment and the effect of food, will provide a more complete understanding of its pharmacokinetic properties and inform dosing recommendations. The continued clinical development of this compound holds promise for a new therapeutic option for patients with refractory chronic cough.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. This compound: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. meddatax.com [meddatax.com]
- 7. This compound in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Camlipixant (BLU-5937)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camlipixant (BLU-5937) is a potent and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] P2X3 receptors are predominantly expressed on primary afferent neurons and are implicated in the pathophysiology of chronic cough.[1][2] By inhibiting the activation of P2X3 receptors, this compound has demonstrated a significant anti-tussive effect.[1][2][4] A key advantage of this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, the latter of which is involved in taste perception. This selectivity profile suggests a reduced risk of taste-related side effects, a common issue with less selective P2X3 antagonists.[1][2][4][5]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on assays to determine its potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: In Vitro Potency of this compound (BLU-5937) against Human P2X3 and P2X2/3 Receptors
| Receptor Subtype | Agonist | Assay Type | IC50 | Reference |
| Human P2X3 (homotrimer) | α,β-methylene ATP (α,β-meATP) | Calcium Mobilization | ~20-25 nM | [1][2][3] |
| Human P2X2/3 (heterotrimer) | α,β-methylene ATP (α,β-meATP) | Calcium Mobilization | >24 µM | [1][2][4] |
Table 2: In Vitro Drug-Drug Interaction Profile of this compound (BLU-5937)
| Target | Interaction | IC50 / EC50 |
| CYP3A4 | Weak Inducer | 60 µM |
| BCRP | Inhibitor | 5.6 µM |
| P-gp | Weak Inhibitor | 30 µM |
| OATP1B1 | Weak Inhibitor | 27 µM |
Signaling Pathway
The activation of P2X3 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, which is ultimately perceived as an urge to cough. This compound, as a non-competitive antagonist, binds to a site on the P2X3 receptor distinct from the ATP binding site to prevent channel opening.
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
Experimental Protocols
Calcium Mobilization Assay for Potency and Selectivity Determination
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X3 agonist in cells expressing recombinant human P2X3 or P2X2/3 receptors.
Experimental Workflow:
Caption: Workflow for the in vitro calcium mobilization assay.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human P2X3 or human P2X2/3 receptors.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound (BLU-5937).
-
Plate Reader: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.
-
Plates: 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the α,β-meATP solution in assay buffer. The final concentration should be approximately the EC80 value for the respective receptor.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the reading sequence, which includes a baseline fluorescence measurement followed by the automated addition of the α,β-meATP solution.
-
Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the response observed with the agonist alone (0% inhibition) and the baseline fluorescence (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiology Assay for Functional Characterization in Native Neurons
This protocol uses whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on agonist-induced currents in primary sensory neurons, such as those from dorsal root ganglia (DRG), which endogenously express P2X3 receptors.
Procedure:
-
Neuron Isolation:
-
Isolate DRG from rodents according to approved animal protocols.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips and culture for 12-24 hours.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., HBSS).
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Compound and Agonist Application:
-
Apply the P2X3 agonist α,β-meATP to the neuron via a rapid perfusion system to evoke an inward current.
-
After a stable baseline response is established, co-apply this compound at various concentrations with the agonist.
-
Record the peak amplitude of the inward current in the absence and presence of this compound.
-
-
Data Analysis:
-
Measure the peak inward current in response to the agonist at each this compound concentration.
-
Calculate the percentage inhibition of the agonist-induced current by this compound.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50.
-
Assay to Determine Mechanism of Action (Non-competitive Antagonism)
To confirm the non-competitive mechanism of action of this compound, a Schild analysis can be performed using the calcium mobilization or electrophysiology assay.
Logical Framework for Determining Mechanism of Action:
Caption: Logic for distinguishing competitive vs. non-competitive antagonism.
Procedure:
-
Generate a full dose-response curve for the agonist (e.g., α,β-meATP) in the absence of this compound.
-
Generate several agonist dose-response curves in the presence of fixed concentrations of this compound.
-
Analysis for Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without a change in the maximal response.
-
Analysis for Non-competitive Antagonism: A non-competitive antagonist will cause a depression of the maximal response of the agonist, with little to no rightward shift in the EC50 of the agonist.
-
Based on published data, this compound is expected to depress the maximal response to α,β-meATP, consistent with a non-competitive mechanism of action.[1][2]
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound (BLU-5937). The calcium mobilization assay is a high-throughput method suitable for determining potency and selectivity, while electrophysiology on native neurons provides functional validation in a more physiologically relevant system. The mechanism of action studies are crucial for understanding the pharmacological profile of this novel anti-tussive agent. These protocols can be adapted by researchers to further investigate the properties of this compound and other P2X3 receptor modulators.
References
- 1. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Camlipixant on DRG Neurons Using Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain and cough signals, from the periphery to the central nervous system.[1][2] A key player in the signaling pathway of conditions like refractory chronic cough is the P2X3 receptor, an ATP-gated ion channel expressed on these sensory neurons.[3][4] When ATP is released from airway mucosal cells due to injury or irritation, it binds to P2X3 receptors, causing an influx of cations, including Ca2+, which leads to neuronal activation and the sensation of a cough.[5]
Camlipixant (formerly BLU-5937) is a potent and selective P2X3 receptor antagonist. Unlike other P2X3 antagonists that also affect the P2X2/3 receptor subtype found in taste buds, this compound's high selectivity for the P2X3 homotrimer minimizes taste-related side effects, making it a promising therapeutic candidate. This application note provides a detailed protocol for using calcium imaging assays to measure the inhibitory effect of this compound on ATP-induced calcium influx in cultured DRG neurons.
Principle of the Assay
This assay provides a robust method to functionally assess the antagonist properties of this compound. Cultured DRG neurons are loaded with a calcium-sensitive fluorescent indicator. The baseline fluorescence is recorded before stimulating the neurons with a P2X3 agonist, such as ATP. This stimulation opens P2X3 receptor channels, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i), which is detected as an increase in fluorescence. By pre-incubating the neurons with this compound, its ability to antagonize the P2X3 receptor and inhibit the ATP-induced calcium influx can be quantified.
Signaling Pathway of P2X3 Receptor Activation and this compound Inhibition
The following diagram illustrates the mechanism of P2X3 receptor activation on DRG neurons by ATP and its subsequent inhibition by this compound.
Caption: P2X3 receptor activation by ATP and inhibition by this compound.
Quantitative Data: Clinical Efficacy of this compound
While specific in-vitro IC50 data from DRG calcium imaging assays are not publicly available, the clinical efficacy of this compound in reducing cough frequency has been demonstrated in clinical trials. The following table summarizes key results from the Phase 2b SOOTHE trial.
| Trial | Dose Group | Number of Patients | Mean Baseline (coughs/h) | Placebo-Adjusted Reduction in 24-h Cough Frequency at Day 28 | Reference |
| SOOTHE | 12.5 mg BID | 62 | ~30 | Not Statistically Significant | |
| SOOTHE | 50 mg BID | 61 | ~30 | 34.4% | |
| SOOTHE | 200 mg BID | 62 | ~30 | 34.2% |
Experimental Protocol: Calcium Imaging Assay
This protocol details the steps for preparing DRG neurons and performing a calcium imaging assay to evaluate this compound.
Materials and Reagents
-
Primary DRG neurons (e.g., from rodents) or a suitable human DRG cell line (e.g., HD10.6).
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Poly-D-lysine and laminin-coated coverslips or imaging plates.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded indicator like GCaMP6s).
-
Pluronic F-127 (for AM ester dyes).
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.
-
P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP).
-
This compound.
-
High KCl solution (e.g., 55-80 mM) for viability check.
-
Fluorescence microscope equipped for live-cell imaging with a perfusion system.
Protocol Steps
-
DRG Neuron Culture:
-
Isolate DRG neurons from rodents following established and ethically approved protocols.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase).
-
Plate the dissociated neurons onto poly-D-lysine/laminin-coated imaging plates or coverslips.
-
Culture the neurons for 24-48 hours to allow for recovery and adherence.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of your chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the neurons and wash gently with HBSS.
-
Incubate the neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes before imaging.
-
-
Imaging and Data Acquisition:
-
Place the imaging plate on the microscope stage and perfuse with HBSS.
-
Identify a field of view with healthy neurons.
-
Acquire baseline fluorescence images at a set frequency (e.g., every 2-5 seconds).
-
Establish a stable baseline for at least 2-5 minutes.
-
-
Compound Application and Stimulation:
-
Control (Agonist only): Perfuse the cells with a known concentration of a P2X3 agonist (e.g., 10 µM ATP). Record the resulting increase in fluorescence until it returns to baseline.
-
Inhibition (this compound): After a washout period, pre-incubate the same cells by perfusing with the desired concentration of this compound for 5-10 minutes.
-
While still in the presence of this compound, apply the P2X3 agonist again at the same concentration used in the control step. Record the fluorescence response.
-
Viability Check: At the end of the experiment, apply a high KCl solution to depolarize all neurons and confirm they are viable and responsive.
-
-
Data Analysis:
-
Select individual neurons as regions of interest (ROIs).
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Determine the peak response (max ΔF/F₀) for the agonist-only and this compound-treated conditions.
-
Calculate the percent inhibition for each this compound concentration:
-
% Inhibition = (1 - (Peak Response with this compound / Peak Response of Agonist only)) * 100
-
-
If testing multiple concentrations, plot a dose-response curve to determine the IC50 value of this compound.
-
Experimental Workflow Diagram
The following flowchart outlines the key stages of the calcium imaging experiment.
Caption: Workflow for a calcium imaging assay with this compound.
The described calcium imaging assay is a powerful tool for characterizing the inhibitory activity of compounds like this compound on P2X3 receptors in DRG neurons. It provides quantitative, functional data that is crucial for preclinical drug development and for understanding the mechanism of action of novel therapeutics targeting neuronal hypersensitivity. The high selectivity of this compound for the P2X3 receptor, which can be confirmed with this assay, underscores its potential as a targeted therapy for refractory chronic cough with an improved side-effect profile.
References
- 1. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guinea Pig Model of Cough Hypersensitivity for Camlipixant Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. The hypersensitization of airway sensory nerves is a key pathophysiological mechanism underlying chronic cough. The P2X3 receptor, an ATP-gated ion channel found on these nerves, has emerged as a critical target for therapeutic intervention. Camlipixant (BLU-5937), a selective P2X3 receptor antagonist, is a promising investigational therapy for refractory chronic cough.[1][2] Guinea pig models of cough hypersensitivity are essential preclinical tools for evaluating the efficacy of novel antitussive agents like this compound. These models mimic key aspects of human chronic cough, providing a platform to investigate drug mechanisms and efficacy.
This document provides detailed application notes and protocols for utilizing guinea pig models of cough hypersensitivity to test the therapeutic potential of this compound.
P2X3 Signaling Pathway in Cough Hypersensitivity
Extracellular ATP, released from airway epithelial cells in response to inflammation, irritation, or mechanical stress, plays a crucial role in sensitizing airway sensory nerves.[2][3] ATP binds to and activates P2X3 and P2X2/3 receptors on vagal afferent C-fibers and Aδ-fibers.[3] This activation leads to depolarization of the nerve terminal, the generation of action potentials, and the transmission of cough-inducing signals to the brainstem. In chronic cough, this pathway is believed to be upregulated, leading to a hypersensitive cough reflex. This compound, by selectively antagonizing the P2X3 receptor, is thought to interrupt this signaling cascade and reduce the urge to cough.
P2X3 signaling pathway in cough.
Guinea Pig Models of Cough Hypersensitivity
Two commonly used and well-validated guinea pig models for studying cough hypersensitivity are the citric acid-induced and ovalbumin-induced models.
Citric Acid-Induced Cough Hypersensitivity Model
This model uses repeated exposure to citric acid to induce a state of airway inflammation and neuronal hypersensitivity, leading to an exaggerated cough response.
Experimental Workflow:
Citric acid-induced cough workflow.
Ovalbumin-Induced Allergic Cough Hypersensitivity Model
This model mimics allergic airway inflammation, a common cause of chronic cough in humans. Guinea pigs are sensitized and then challenged with ovalbumin (OVA) to induce an allergic phenotype characterized by airway eosinophilia and cough hypersensitivity.
Experimental Workflow:
Ovalbumin-induced cough workflow.
Experimental Protocols
Materials and Equipment
-
Male Hartley guinea pigs (300-350 g)
-
This compound (BLU-5937)
-
Citric acid
-
Ovalbumin (Grade V)
-
Aluminum hydroxide (B78521)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Oral gavage needles
Protocol 1: Citric Acid-Induced Cough Hypersensitivity
-
Acclimatization: House guinea pigs for at least one week under standard laboratory conditions with free access to food and water.
-
Baseline Cough Measurement: Place individual conscious guinea pigs in a whole-body plethysmography chamber. After a 10-minute acclimatization period, expose them to nebulized 0.4 M citric acid for 3 minutes and record the number of coughs for 10 minutes.
-
Hypersensitivity Induction: For 15 consecutive days, expose the guinea pigs to nebulized 0.4 M citric acid for 3 minutes, twice daily.
-
Confirmation of Hypersensitivity: On day 16, repeat the citric acid challenge as in step 2 to confirm a significant increase in cough frequency compared to baseline.
-
This compound Administration: Randomly assign hypersensitive animals to treatment groups (e.g., vehicle, this compound low dose, this compound high dose). Administer this compound or vehicle via oral gavage. A suggested starting dose for this compound is in the range of 10-30 mg/kg, based on preclinical studies of similar P2X3 antagonists.
-
Cough Challenge and Measurement: Two hours post-drug administration, perform a citric acid cough challenge as described in step 2 and record the number of coughs.
-
Data Analysis: Compare the number of coughs between the vehicle and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Ovalbumin-Induced Allergic Cough Hypersensitivity
-
Acclimatization: As described in Protocol 1.
-
Sensitization: On day 1, sensitize guinea pigs with an intraperitoneal injection of 0.2% ovalbumin in 0.1 ml saline with an equal volume of aluminum hydroxide as an adjuvant. Repeat the sensitization on day 8 with 0.01% ovalbumin.
-
Allergen Challenge: Seven days after the second sensitization, challenge the guinea pigs with aerosolized 1% ovalbumin for 30 minutes daily for one week.
-
Confirmation of Hypersensitivity: 24 hours after the final ovalbumin challenge, assess cough sensitivity by exposing the animals to a sub-threshold concentration of citric acid (e.g., 0.1 M) and measuring the cough response. A significant increase in coughs compared to non-sensitized controls indicates hypersensitivity.
-
This compound Administration: As described in Protocol 1.
-
Cough Challenge and Measurement: Two hours post-drug administration, perform a citric acid cough challenge (using the sub-threshold concentration) and record the number of coughs.
-
Data Analysis: As described in Protocol 1.
Data Presentation
The following tables summarize expected outcomes based on preclinical studies of P2X3 antagonists.
Table 1: Effect of this compound on Citric Acid-Induced Cough in a Hypersensitivity Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 25 ± 3 | - |
| This compound | 10 | 15 ± 2* | 40% |
| This compound | 30 | 8 ± 1** | 68% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound in an Ovalbumin-Induced Allergic Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) to 0.1M Citric Acid | % Inhibition vs. Vehicle |
| Vehicle | - | 18 ± 2 | - |
| This compound | 10 | 10 ± 1.5* | 44% |
| This compound | 30 | 5 ± 1** | 72% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Conclusion
The guinea pig models of citric acid- and ovalbumin-induced cough hypersensitivity are robust and clinically relevant platforms for the preclinical evaluation of novel antitussive therapies targeting the P2X3 receptor. The detailed protocols and expected outcomes provided in these application notes offer a framework for researchers to effectively test the efficacy of this compound and other P2X3 antagonists. These models are invaluable for understanding the role of the P2X3 pathway in cough hypersensitivity and for advancing the development of new treatments for chronic cough.
References
Application Notes and Protocols: Isothermal Titration Calorimetry for Camlipixant Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Camlipixant (BLU-5937) is a potent and selective, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel.[1] The P2X3 receptor is a key player in the pathophysiology of chronic cough, making this compound a promising therapeutic agent.[2][3] Understanding the binding thermodynamics of this compound to its target, the P2X3 receptor, is crucial for its development and optimization. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5] This document provides detailed application notes and protocols for the use of ITC in characterizing the binding of this compound to the P2X3 receptor.
Data Presentation: Thermodynamic and Kinetic Parameters
The following table summarizes the quantitative data for the binding of this compound and the natural ligand, ATP, to the P2X3 receptor.
| Ligand | Parameter | Value | Method | Reference |
| This compound | Dissociation Constant (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) | |
| IC50 | 55.05 nM | Intracellular Ca2+ Influx Assay | ||
| Enthalpy (ΔH) | Not Reported | Isothermal Titration Calorimetry (ITC) | ||
| Stoichiometry (n) | Not Reported | Isothermal Titration Calorimetry (ITC) | ||
| ATP | Dissociation Constant (Kd) | 2 µM | MicroScale Thermophoresis (MST) |
Note on Enthalpy (ΔH) and Stoichiometry (n): While the dissociation constant (Kd) for the this compound-P2X3 interaction has been determined by ITC, the specific values for the change in enthalpy (ΔH) and the stoichiometry of binding (n) were not available in the cited literature. The enthalpy change provides insight into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, van der Waals forces), while the stoichiometry reveals the molar ratio of the ligand to the receptor in the complex.
Experimental Protocols
P2X3 Receptor Preparation for ITC
A critical step for successful ITC analysis of this compound binding is the preparation of the P2X3 receptor to ensure it is in an unbound state. It has been observed that ATP released during cell lysis can remain bound to the receptor, thereby inhibiting the binding of this compound.
Protocol for Removal of Bound ATP:
-
Expression and Purification: Express and purify the homotrimeric P2X3 receptor using an appropriate system (e.g., a stable cell line).
-
Extensive Dialysis: To remove any co-purified and bound ATP, subject the purified P2X3:ATP complex to extensive dialysis.
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.6), 1000 mM NaCl, and 0.08% DDM, supplemented with a protease inhibitor.
-
Duration: 7 days.
-
-
Final Purification: After dialysis, perform a final purification step to obtain the ATP-free P2X3 receptor.
-
Concentration Determination: Accurately determine the concentration of the purified, ATP-free P2X3 receptor using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
Isothermal Titration Calorimetry (ITC) Protocol for this compound-P2X3 Binding
This protocol is based on the successful ITC experiment for this compound and P2X3 binding and incorporates general best practices for ITC.
a. Sample Preparation:
-
P2X3 Receptor Solution (in ITC cell):
-
Dilute the purified, ATP-free P2X3 receptor to a final concentration of approximately 10 µM using the final dialysis buffer.
-
Ensure the final buffer composition is identical to that of the this compound solution to minimize heats of dilution.
-
Degas the solution thoroughly before loading it into the ITC cell.
-
-
This compound Solution (in ITC syringe):
-
Dissolve this compound in the final dialysis buffer to a concentration 10-20 times that of the P2X3 receptor (e.g., 100-200 µM).
-
If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the this compound and P2X3 receptor solutions and does not exceed 10%.
-
Degas the solution before loading it into the injection syringe.
-
b. ITC Instrument Setup and Data Acquisition:
-
Instrument: Use a high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200).
-
Temperature: Set the experimental temperature to 20 °C.
-
Titration Parameters (example):
-
Number of Injections: 20-30 injections.
-
Injection Volume: 1-2 µL per injection.
-
Spacing between Injections: 150-180 seconds to allow the signal to return to baseline.
-
Stirring Speed: 750 rpm.
-
-
Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data during analysis.
c. Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding injection heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of this compound to P2X3.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters: dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Visualizations
P2X3 Receptor Signaling Pathway in Chronic Cough
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Measuring Camlipixant-P2X3 Interaction Using Microscale Thermophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X3 receptor, an ATP-gated ion channel primarily expressed in sensory neurons, is a key player in pain perception and neuronal hypersensitization.[1][2][3] Its role in chronic pain and other sensory-related disorders has made it a significant target for therapeutic intervention.[1][3][4] Camlipixant (formerly BLU-5937) is a potent and selective, non-competitive antagonist of the P2X3 receptor.[5][6] It has shown promise in clinical trials for the treatment of refractory chronic cough by modulating the cough reflex pathway.[7][8]
Understanding the binding affinity and kinetics of this compound to the P2X3 receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[7] Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution.[9][10][11][12][13] It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[12][14][15] This application note provides a detailed protocol for measuring the interaction between this compound and the P2X3 receptor using MST.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a trimeric ligand-gated ion channel.[16] Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[16] This influx causes membrane depolarization and initiates downstream signaling cascades involved in neurotransmission and pain signaling.[16][17] this compound acts as an antagonist, binding to the P2X3 receptor to prevent ATP binding and subsequent channel activation.[1][18]
Caption: P2X3 receptor signaling pathway and inhibition by this compound.
Quantitative Data Summary
While a specific study utilizing MST for the direct determination of this compound-P2X3 binding affinity is not publicly available, a study using Isothermal Titration Calorimetry (ITC) has determined the dissociation constant (Kd).[18][19] The same study used MST to measure the binding of ATP to the P2X3 receptor.[18][19]
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| This compound - P2X3 Receptor | ITC | 100 nM | [18][19] |
| ATP - P2X3 Receptor | MST | 2 µM | [18][19] |
Experimental Protocol: MST Measurement of this compound-P2X3 Interaction
This protocol outlines the steps for determining the binding affinity of this compound to a fluorescently labeled P2X3 receptor using a Monolith instrument from NanoTemper Technologies.[20]
Materials
-
P2X3 Receptor: Purified, human P2X3 receptor. For labeling, a version with an accessible cysteine or a tag (e.g., His-tag) is required.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Fluorescent Dye: A suitable fluorescent dye for labeling the P2X3 receptor (e.g., RED-tris-NTA for His-tagged proteins or a maleimide (B117702) dye for cysteine labeling).
-
MST Buffer: A buffer that ensures the stability and activity of the P2X3 receptor. A recommended starting buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20. The optimal buffer may need to be determined empirically.[21]
-
Capillaries: Standard or premium capillaries provided by NanoTemper Technologies.[22]
-
MST Instrument: Monolith NT.115 or similar.
Methods
1. P2X3 Receptor Labeling
-
His-tagged P2X3: Label the P2X3 receptor with RED-tris-NTA dye according to the manufacturer's protocol. Typically, a 2:1 molar ratio of protein to dye is used.
-
Cysteine-specific labeling: If using a maleimide dye, ensure the P2X3 receptor has an accessible cysteine residue that does not interfere with this compound binding. Follow the dye manufacturer's protocol for labeling.
-
Purification: After labeling, remove the free dye using a suitable method, such as a desalting column.
2. Sample Preparation
-
P2X3 Concentration: Prepare a stock solution of the fluorescently labeled P2X3 receptor in MST buffer. The final concentration in the assay should be kept constant and in the low nanomolar range (e.g., 10-50 nM), ideally below the expected Kd.[21]
-
This compound Serial Dilution: Prepare a 16-point serial dilution of this compound in MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd (e.g., starting at 2 µM for a 100 nM expected Kd). The lowest concentration will serve as the negative control.
-
Mixing: Mix the constant concentration of labeled P2X3 receptor with each concentration of the this compound serial dilution in a 1:1 ratio. Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes at room temperature).
3. MST Measurement
-
Capillary Loading: Load the samples into the MST capillaries.[23][24]
-
Instrument Setup:
-
Set the LED power to a level that provides a good fluorescence signal (typically 20-80%).
-
Set the MST power to a medium level (e.g., 40%) for the initial experiment. This may need to be optimized.
-
-
Data Acquisition: Place the capillaries in the instrument and start the measurement. The instrument will record the initial fluorescence and the change in fluorescence as the IR laser is activated.
4. Data Analysis
-
The MST data is analyzed using the MO.Affinity Analysis software.[25]
-
The software calculates the change in the normalized fluorescence (ΔFnorm) for each this compound concentration.
-
The ΔFnorm values are plotted against the logarithm of the this compound concentration, and the data is fitted to a Kd model to determine the dissociation constant.[25]
Experimental Workflow Diagram
Caption: Experimental workflow for MST-based measurement.
Conclusion
Microscale Thermophoresis provides a robust and efficient method for quantifying the interaction between this compound and the P2X3 receptor. This application note offers a detailed protocol to guide researchers in accurately determining the binding affinity, a critical parameter for drug development and understanding the pharmacology of P2X3 antagonists. The low sample consumption and speed of MST make it an ideal technique for screening and characterizing potential drug candidates targeting the P2X3 receptor.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 11. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Standard operating procedure for NanoTemper Monolith measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nanotempertech.com [nanotempertech.com]
- 22. docs.research.missouri.edu [docs.research.missouri.edu]
- 23. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 24. Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions [jove.com]
- 25. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols: Cryo-EM Structure Determination of Camlipixant-Bound P2X3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies for determining the cryogenic electron microscopy (Cryo-EM) structure of the human P2X3 receptor in complex with the selective antagonist, Camlipixant. The protocols outlined below are based on published research and are intended to guide researchers in replicating and building upon these findings.
Introduction
The P2X3 receptor, an ATP-gated ion channel, is a key player in chronic cough, making it a significant therapeutic target.[1][2] this compound (formerly BLU-5937) is a potent and selective, non-competitive antagonist of the P2X3 receptor that has shown clinical efficacy.[3][4][5] Understanding the structural basis of this compound's interaction with the P2X3 receptor is crucial for structure-based drug design and the development of next-generation therapeutics. Cryo-EM has been instrumental in revealing a novel allosteric binding site for this compound, providing insights into its mechanism of action.[6][7]
Data Presentation
Table 1: Cryo-EM Data Collection, Reconstruction, and Refinement Statistics
| Parameter | This compound-Bound P2X3 (DDM) | This compound-Bound P2X3 (Peptidisc) | ATP:Mg²⁺-Bound P2X3 |
| Data Collection | |||
| Magnification | Not Reported | Not Reported | Not Reported |
| Voltage (kV) | Not Reported | Not Reported | Not Reported |
| Electron Dose (e⁻/Ų) | 60 | Not Reported | Not Reported |
| Defocus Range (µm) | Not Reported | Not Reported | Not Reported |
| Pixel Size (Å) | 0.681 | Not Reported | Not Reported |
| Reconstruction | |||
| Number of Particles | 417,375 (initial) | Not Reported | Not Reported |
| Resolution (Å) | 2.94 | Not Reported | 3.63 |
| Refinement | |||
| PDB ID | Not Reported | Not Reported | Not Reported |
| EMDB ID | Not Reported | Not Reported | EMD-44772 |
Note: Detailed data collection and refinement statistics for all structures are not consistently available in the public domain and may require accessing supplementary information from the original publications.
Table 2: Biochemical Data for this compound
| Parameter | Value | Species | Assay |
| IC₅₀ | ~20 nM | Human | Calcium Flux Assay (mammalian cell lines) |
| IC₅₀ | 25 nM | Human | Not Specified |
| IC₅₀ | 55.05 nM | Not Specified | Calcium Flux Assay (P2X3-GnTI⁻ cells) |
Experimental Protocols
P2X3 Receptor Expression and Purification
A stable cell line expressing the homotrimeric P2X3 receptor is essential for obtaining high-quality protein for structural studies.[7]
Protocol:
-
Cell Line Generation: Establish a stable cell line (e.g., HEK293) that constitutively expresses the human P2X3 receptor.
-
Cell Culture and Expansion: Grow the cells in an appropriate medium to a high density.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents to solubilize the membrane-bound P2X3 receptors. Common detergents for membrane protein extraction include dodecyl-β-D-maltoside (DDM).[8]
-
Affinity Chromatography: Purify the solubilized P2X3 receptor using affinity chromatography.
-
Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to ensure homogeneity.
Formation of the this compound-P2X3 Complex
Incubating the purified P2X3 receptor with this compound allows for the formation of the drug-receptor complex.
Protocol:
-
Incubation: Incubate the purified P2X3 receptor with a molar excess of this compound.
-
Complex Verification: Confirm the formation of the complex using biochemical or biophysical methods.
Cryo-EM Grid Preparation and Vitrification
Proper grid preparation is critical for obtaining high-resolution Cryo-EM data.[9][10]
Protocol:
-
Grid Selection: Use appropriate Cryo-EM grids, such as holey carbon grids (e.g., Quantifoil®) or gold grids (e.g., UltrAuFoil®).[11]
-
Glow Discharge: Glow-discharge the grids to make the surface hydrophilic.
-
Sample Application: Apply 3-5 µL of the purified this compound-P2X3 complex to the grid.
-
Blotting: Blot away excess liquid to create a thin film of the sample.
-
Vitrification: Rapidly plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
Note: To overcome challenges with preferred orientation of the protein in the ice, reconstitution into a peptide scaffold (peptidisc) has been successfully employed.[7]
Cryo-EM Data Acquisition
Data is collected on a transmission electron microscope (TEM) equipped with a direct electron detector.
Protocol:
-
Microscope Setup: Use a high-end TEM (e.g., Titan Krios) operating at 300 kV.
-
Data Collection Software: Utilize automated data collection software to acquire a large number of movies of the vitrified sample.
-
Imaging Parameters: Set appropriate imaging parameters, including magnification, electron dose, and defocus range.
Cryo-EM Data Processing
A multi-step computational workflow is used to process the raw movie data into a high-resolution 3D reconstruction.[12][13][14]
Protocol:
-
Motion Correction: Correct for beam-induced motion in the raw movies.
-
CTF Estimation: Estimate the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically pick individual particle projections from the micrographs.
-
2D Classification: Classify the particle images into different 2D classes to remove junk particles and identify different views.
-
Ab Initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Perform iterative 3D classification and refinement to improve the resolution of the 3D reconstruction.
-
Post-processing: Sharpen the final 3D map and validate the resolution.
Visualizations
Signaling Pathway and Inhibition
Caption: ATP-mediated activation of the P2X3 receptor and allosteric inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for Cryo-EM structure determination of this compound-bound P2X3.
Data Processing Pipeline
Caption: Key steps in the Cryo-EM data processing pipeline.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Mechanistic insights into the selective targeting of P2X3 receptor by this compound antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. discuss.cryosparc.com [discuss.cryosparc.com]
- 14. Item - Flowchart for cryo-EM data processing. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for In-Vivo Rodent Studies with Camlipixant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo use of Camlipixant (formerly BLU-5937), a selective P2X3 receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological properties of this compound, particularly in the context of chronic cough.
Mechanism of Action
This compound is a potent and selective antagonist of the P2X3 homotrimeric receptor, an ATP-gated ion channel predominantly expressed on primary afferent sensory neurons.[1] In conditions such as chronic cough, tissue damage or inflammation in the airways can lead to the release of adenosine (B11128) triphosphate (ATP). This extracellular ATP binds to and activates P2X3 receptors on sensory nerve fibers, leading to neuronal depolarization, action potential generation, and the sensation of an urge to cough.[1] By selectively blocking the P2X3 receptor, this compound inhibits the hypersensitization of the cough reflex.[1] Due to its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, which is involved in taste perception, this compound has demonstrated a reduced incidence of taste-related side effects compared to less selective P2X3 antagonists.[2]
Signaling Pathway of P2X3 Receptor in Sensory Neurons
Quantitative Data Summary
The following tables summarize the reported dosages and study parameters for this compound in key in-vivo rodent models.
Table 1: this compound Dosage in Guinea Pig Cough Models
| Parameter | Details | Reference |
| Species | Guinea Pig (Dunkin Hartley) | [3] |
| Model | Citric Acid-Induced Cough (with Histamine (B1213489) or ATP sensitization) | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage Range | 0.3, 3, and 30 mg/kg | [1] |
| Vehicle | Not specified | |
| Dosing Schedule | Single dose administered 2 hours prior to tussive agent exposure | [3] |
| Observed Effect | Dose-dependent reduction in cough frequency | [1][3] |
Table 2: this compound Dosage in Rat Taste Perception Model
| Parameter | Details | Reference |
| Species | Rat (Sprague-Dawley) | [2] |
| Model | Two-Bottle Choice Taste Preference Test | [2] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Dosage Range | 10 and 20 mg/kg | [2] |
| Vehicle | Not specified | |
| Dosing Schedule | Single dose administered prior to the test | [2] |
| Observed Effect | No significant alteration of taste perception compared to control | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tussive Efficacy in a Guinea Pig Model of Induced Cough
This protocol details the methodology for assessing the anti-tussive effects of this compound using a citric acid-induced cough model in guinea pigs, which can be further sensitized with histamine or ATP.
3.1.1. Materials
-
This compound (BLU-5937)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Citric acid solution (0.4 M in saline)[4]
-
Histamine or ATP solution for sensitization (optional)
-
Male Dunkin Hartley guinea pigs (180-220g for higher cough counts)[5]
-
Whole-body plethysmography chamber
-
Nebulizer (e.g., ultrasonic or jet)
-
Audio/video recording equipment
3.1.2. Experimental Workflow
3.1.3. Procedure
-
Animal Acclimatization: House guinea pigs in a controlled environment for at least 3 days prior to the experiment to allow for acclimatization.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound 0.3, 3, 30 mg/kg).
-
Dosing: Administer the appropriate dose of this compound or vehicle via oral gavage.
-
Incubation Period: Return the animals to their cages for a 2-hour pre-treatment period to allow for drug absorption.[3]
-
Cough Induction:
-
Place each guinea pig individually into a whole-body plethysmography chamber.
-
Allow a short adaptation period (e.g., 5 minutes).
-
Expose the animal to a nebulized aerosol of 0.4 M citric acid for a fixed duration (e.g., 3-5 minutes).[4][6] For sensitization models, histamine or ATP can be co-aerosolized or administered prior to the citric acid challenge.
-
-
Data Recording:
-
Data Analysis:
-
Count the total number of coughs for each animal.
-
The primary endpoint is the percentage inhibition of the cough response in the this compound-treated groups compared to the vehicle control group.
-
Statistical analysis can be performed using appropriate non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test).[7]
-
Protocol 2: Assessment of Taste Perception in a Rat Two-Bottle Choice Test
This protocol describes a two-bottle choice test to evaluate the potential for this compound to induce taste aversion, a common side effect of less selective P2X3 antagonists.
3.2.1. Materials
-
This compound (BLU-5937)
-
Vehicle
-
Quinine (B1679958) hydrochloride solution (a bitter tastant)
-
Male Sprague-Dawley rats
-
Cages equipped with two drinking bottles
3.2.2. Procedure
-
Acclimatization and Training:
-
Individually house the rats and acclimatize them to the experimental setup.
-
For several days, present the animals with two bottles of water to establish baseline drinking behavior and ensure no side preference.[8]
-
-
Water Deprivation:
-
To motivate drinking, a period of water deprivation (e.g., overnight) may be employed before the test.
-
-
Dosing:
-
Administer this compound (10 or 20 mg/kg, i.p.) or vehicle to the respective groups.[2]
-
-
Two-Bottle Choice Test:
-
At a time corresponding to the expected peak plasma concentration of this compound, present each rat with two pre-weighed bottles: one containing water and the other containing a quinine solution.[2][8]
-
The position of the bottles (left/right) should be counterbalanced across animals to control for side bias.[8]
-
-
Data Collection:
-
Data Analysis:
-
Calculate the preference ratio for the quinine solution for each animal: (Volume of quinine solution consumed / Total volume of liquid consumed) x 100.
-
A significant increase in the preference for the bitter quinine solution in the drug-treated group compared to the control group would suggest drug-induced taste disturbance.
-
Statistical analysis can be performed using t-tests or ANOVA.
-
Concluding Remarks
The provided protocols and data offer a foundational framework for the in-vivo investigation of this compound in rodent models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results. Researchers should optimize these protocols based on their specific experimental goals and available resources. The high selectivity of this compound for the P2X3 receptor presents a promising therapeutic profile for chronic cough with a potentially improved safety margin regarding taste-related adverse effects.[2]
References
- 1. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preferences of 14 rat strains for 17 taste compounds - PMC [pmc.ncbi.nlm.nih.gov]
Camlipixant: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sourcing, handling, and laboratory use of Camlipixant (also known as BLU-5937), a potent and selective, non-competitive, and orally active P2X3 homotrimeric receptor antagonist.[1][2][3] this compound is currently under investigation for the treatment of refractory chronic cough.[4][5] Its high selectivity for the P2X3 receptor over the P2X2/3 receptor is a key feature, minimizing taste-related side effects observed with less selective antagonists.
Sourcing and Physicochemical Properties
This compound can be procured from various chemical suppliers for research purposes. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Synonyms | BLU-5937, AZ-13410937, AZ13410937, GSK5464714 | |
| Molecular Formula | C₂₃H₂₄F₂N₄O₄ | |
| Molecular Weight | 458.46 g/mol | |
| CAS Number | 1621164-74-6 | |
| Appearance | Powder |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and activity of this compound.
Storage of Solid Compound:
-
-20°C: Recommended for long-term storage (up to 3 years).
-
4°C: Suitable for short-term storage (up to 2 years).
Storage of Stock Solutions:
-
-80°C: Store for up to 6 months.
-
-20°C: Store for up to 1 month.
-
Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Handling:
-
This compound is hygroscopic; use newly opened DMSO for preparing solutions.
-
For in vivo formulations, it is recommended to prepare and use the working solution immediately.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Solubility and Solution Preparation
This compound exhibits solubility in various solvents, which is critical for preparing stock and working solutions for different experimental needs.
| Solvent | Maximum Solubility | Notes | Source |
| DMSO | 100 mg/mL (218.12 mM) | Requires sonication. Use newly opened DMSO. | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.45 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.45 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.45 mM) | 10% DMSO, 90% Corn Oil |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 218.12 µL of DMSO).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory neurons. In conditions like chronic cough, damaged or inflamed tissues release ATP, which then binds to P2X3 receptors, triggering irritation signals. This compound blocks this interaction, thereby reducing the cough reflex.
Figure 1: Mechanism of action of this compound as a P2X3 receptor antagonist.
In Vitro and In Vivo Activity
This compound has demonstrated potent and selective activity in both in vitro and in vivo models.
| Assay/Model | Metric | Value | Source |
| Human P2X3 Homotrimeric Receptor | IC₅₀ | 25 nM | |
| ATP-mediated Dorsal Root Ganglion (DRG) Neuron Sensitization | Effective Concentration | 500 nM (blocks sensitization) | |
| Histamine- and ATP-induced Cough Hypersensitivity in Guinea Pigs | Oral Dose | 3-30 mg/kg | |
| Taste Perception in Guinea Pigs | Intraperitoneal Dose | 10-20 mg/kg (no alteration) |
Experimental Protocols
In Vitro P2X3 Receptor Antagonism Assay (Calcium Flux)
This protocol outlines a general procedure for assessing the antagonist activity of this compound on P2X3 receptors expressed in a recombinant cell line using a calcium flux assay.
Figure 2: Workflow for a calcium flux assay to measure P2X3 antagonism.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
This compound
-
ATP (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the P2X3-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Agonist Addition: Using the plate reader's injector, add a pre-determined concentration of ATP to all wells to stimulate the P2X3 receptors.
-
Post-Stimulation Measurement: Immediately after ATP addition, continuously measure the fluorescence intensity for a set period to capture the calcium influx.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
In Vivo Cough Hypersensitivity Model (Guinea Pig)
This protocol provides a general framework for evaluating the anti-tussive effects of this compound in a guinea pig model of cough hypersensitivity.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (cough-inducing agent)
-
Histamine (B1213489) or ATP (sensitizing agent)
-
This compound formulation for oral administration
Procedure:
-
Acclimatization: Acclimatize the animals to the plethysmograph chambers.
-
Baseline Cough Response: Expose the animals to nebulized citric acid and record the number of coughs to establish a baseline.
-
Sensitization: Administer a sensitizing agent such as histamine or ATP to induce cough hypersensitivity.
-
Compound Administration: Orally administer this compound at various doses (e.g., 3, 10, 30 mg/kg) or the vehicle control.
-
Cough Challenge: After a specific pretreatment time, re-challenge the animals with nebulized citric acid.
-
Cough Recording and Analysis: Record the number of coughs for each animal. Compare the cough counts in the this compound-treated groups to the vehicle-treated group to determine the anti-tussive effect.
Safety and Other Considerations
-
This compound has been shown to have good oral bioavailability and does not readily cross the blood-brain barrier.
-
A key advantage of this compound is its reduced incidence of taste-related side effects compared to other P2X3 antagonists, which is attributed to its high selectivity for P2X3 over P2X2/3 receptors.
-
In clinical trials, this compound has been generally well-tolerated.
This document is intended for research use only. Please refer to the specific safety data sheet (SDS) provided by your supplier for comprehensive safety information. Always use appropriate personal protective equipment (PPE) when handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low P2X3 Receptor Expression In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the P2X3 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to low P2X3 receptor expression in your in vitro experiments.
Troubleshooting Guide: Low P2X3 Expression
Low expression of the P2X3 receptor is a frequent hurdle in in vitro studies. This guide will walk you through potential causes and solutions to enhance your experimental success.
Question: I am observing very low or no P2X3 expression after transient transfection. What are the common causes and how can I troubleshoot this?
Answer:
Low P2X3 expression after transient transfection is a common issue that can stem from several factors, ranging from the health of your cells to the specifics of your experimental protocol. A primary concern, especially when using HEK293 cells, is the inherent cytotoxicity of P2X3 receptor overexpression.[1][2]
Troubleshooting Workflow for Low Transient Expression
Caption: A troubleshooting workflow for low P2X3 expression.
Detailed Explanations:
-
Cell Health and Density: Ensure your cells are healthy, with viability exceeding 90%, and are in the logarithmic growth phase. The confluency at the time of transfection is critical; for most adherent cells, 70-90% confluency is optimal.[3]
-
Plasmid Quality: Use high-purity, endotoxin-free plasmid DNA. The A260/280 ratio should be approximately 1.8. Confirm the integrity of your P2X3 construct by sequencing.
-
Transfection Protocol Optimization: The ratio of transfection reagent to DNA is highly cell-type dependent and requires optimization.[4] It is recommended to test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume to DNA mass). The choice of transfection reagent can also significantly impact efficiency.
-
Codon Optimization: The codon usage of the P2X3 gene can be optimized to match the codon bias of the expression host (e.g., human or hamster for HEK293 or CHO cells, respectively). This can enhance translation efficiency and protein yield.[5][6][7][8][9]
-
Serum Conditions: While serum is generally beneficial for cell health, some serum proteins can interfere with the formation of DNA-lipid complexes in cationic lipid-based transfection.[3] It is often recommended to form the complexes in serum-free media. Some studies have shown that serum starvation for a few hours before transfection can synchronize cells and improve transfection efficiency.[10][11][12][13]
-
P2X3-Induced Cytotoxicity: Overexpression of P2X3 can be toxic to some cell lines, particularly HEK293 cells, leading to apoptosis.[1][2] This is a significant factor in observing low expression.
-
Mitigation Strategy: Supplement the culture medium with a P2X3 receptor antagonist, such as A-317491 (10 µM), 24 hours before analysis. This has been shown to significantly increase the number of P2X3-positive cells.[1] A-317491 is a competitive antagonist that blocks the ATP-binding site.[14][15][16][17]
-
-
Cell Surface Trafficking: Even if the protein is synthesized, it may not be correctly trafficked to the cell surface. P2X3 receptors undergo rapid constitutive internalization and are targeted to lysosomes for degradation.[18][19]
-
Enhancement Strategy: While specific pharmacological chaperones for P2X3 are not well-documented, the general principle is to use small molecules to stabilize the protein and promote proper folding and trafficking.[20][21] Lowering the culture temperature to 30°C has been shown to improve the expression of functional P2X3 in some systems.[22]
-
-
Stable Cell Line Generation: For long-term studies requiring consistent P2X3 expression, generating a stable cell line is a robust alternative to transient transfection.[23][24]
Question: My qPCR results indicate good P2X3 mRNA levels, but Western blot shows a weak or absent protein band. What could be the problem?
Answer:
This discrepancy suggests a post-transcriptional issue. Here are the likely culprits and how to address them:
-
Inefficient Translation:
-
Codon Usage: As mentioned, suboptimal codon usage can hinder translation. If not already done, consider re-synthesizing your P2X3 gene with codons optimized for your expression system.[5][6][7][8][9]
-
mRNA Secondary Structure: Complex secondary structures in the 5' untranslated region (UTR) of the mRNA can impede ribosome binding and initiation of translation. Analyze your construct's mRNA sequence for potential hairpins.
-
-
Protein Instability and Degradation:
-
Rapid Turnover: P2X3 receptors are known to have a high rate of turnover due to rapid endocytosis and lysosomal degradation.[19]
-
Troubleshooting:
-
Use a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., chloroquine) to see if P2X3 protein levels increase. This can help determine the degradation pathway.
-
Harvest cell lysates at earlier time points post-transfection.
-
-
-
Suboptimal Western Blot Protocol:
-
Antibody Selection: Ensure you are using a validated antibody for P2X3 that is suitable for Western blotting.
-
Lysis Buffer: Use a lysis buffer containing a strong denaturant (e.g., RIPA buffer) to ensure complete solubilization of the membrane-bound P2X3 receptor.
-
Positive Control: Include a positive control, such as a lysate from a cell line known to express P2X3 or a purified P2X3 protein, to validate your Western blot procedure.
-
Question: How can I increase the proportion of P2X3 receptors on the cell surface?
Answer:
Increasing cell surface expression is key for functional assays. Here are some strategies:
-
Pharmacological Chaperones: While specific chaperones for P2X3 are still an area of research, the concept involves using small molecules that bind to the receptor to promote its proper folding and trafficking to the cell surface.[20][21]
-
Modulating Trafficking Pathways:
-
The trafficking of P2X3 receptors is a dynamic process involving endocytosis and recycling.[18][19][25]
-
Stimulation with CGRP has been shown to increase the trafficking of P2X3 receptors to the plasma membrane in trigeminal sensory neurons.[18] While not directly applicable to all in vitro systems, this highlights that signaling pathways can influence P2X3 surface expression.
-
-
Culture Conditions: As mentioned, culturing cells at a lower temperature (e.g., 30°C) can sometimes improve the folding and surface expression of membrane proteins.[22]
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for P2X3 expression?
A1: HEK293 cells are widely used for the transient and stable expression of P2X3 receptors.[22] However, be mindful of the potential for cytotoxicity.[1][2] Other cell lines, such as CHO cells and the astrocytoma cell line 1321N1, have also been used to generate stable cell lines with high P2X3 expression.[26][27] The choice of cell line may also depend on the specific research question, as the cellular context can influence receptor function.[1]
Q2: What is the mechanism of P2X3-induced cytotoxicity in HEK293 cells?
A2: Overexpression of functional P2X3 receptors in HEK293 cells can lead to excessive calcium influx upon activation by ATP released into the culture medium.[1] This can trigger downstream apoptotic pathways, including the activation of caspase-3, leading to cell death.[1] This is why the addition of a P2X3 antagonist can improve cell survival and apparent expression levels.[1]
Q3: What are the key components of the P2X3 signaling pathway?
A3: The P2X3 receptor is an ATP-gated cation channel.[28] Upon binding of extracellular ATP, the channel opens, allowing the influx of Na+ and Ca2+. This leads to membrane depolarization and an increase in intracellular calcium concentration. This initial signal can then trigger various downstream events, including:
-
Activation of calcium-dependent enzymes such as CaMKII and PKC.[18][26]
-
Interaction with scaffolding proteins like CASK (calcium/calmodulin-dependent serine protein kinase), which can modulate receptor stability and link it to other signaling molecules.[18]
-
Receptor desensitization and internalization, which are important mechanisms for regulating the duration of the signal.[18][25]
P2X3 Signaling Pathway Diagram
Caption: P2X3 receptor signaling cascade.
Q4: Can I use pharmacological chaperones to improve P2X3 expression?
A4: Pharmacological chaperones are small molecules that can assist in the proper folding and trafficking of proteins.[20][21] While this is a promising strategy for misfolded proteins, there is limited specific information on pharmacological chaperones for wild-type P2X3. However, the principle of using a ligand to stabilize the receptor is demonstrated by the use of the antagonist A-317491 to improve cell survival and expression in HEK293 cells.[1] This suggests that small molecules that bind to P2X3 could potentially act as chaperones to enhance its expression and trafficking.
Quantitative Data Summary
| Method for Enhancing Expression | Cell Type | Observed Effect | Fold Increase (Approx.) | Reference |
| P2X3 Antagonist Treatment | HEK293 | Increased number of P2X3-immunopositive cells | 1.35x (35% increase) | [1] |
| Stable Cell Line Generation | HEK293S GnTI | High-level, inducible expression for protein purification | Not directly compared to transient, but sufficient for structural studies | [26] |
| Codon Optimization | CHO-K1 | Higher luminescence activity of reporter genes | Varies by protein | [5] |
Key Experimental Protocols
Protocol 1: Generation of a P2X3 Stable Cell Line
This protocol provides a general framework for creating a stable cell line expressing P2X3. Optimization of antibiotic concentrations and transfection conditions for your specific cell line is crucial.
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a P2X3 stable cell line.
Methodology:
-
Vector Preparation: Clone the P2X3 coding sequence into a mammalian expression vector that also contains a selectable marker (e.g., resistance to neomycin (G418), puromycin, or hygromycin B).
-
Determine Optimal Antibiotic Concentration (Kill Curve):
-
Plate your host cell line at a low density.
-
Culture the cells in a range of concentrations of the chosen selection antibiotic.
-
Determine the lowest concentration of the antibiotic that kills all cells within 10-14 days. This concentration will be used for selecting stable transfectants.
-
-
Transfection:
-
Transfect the host cell line with the P2X3 expression vector using an optimized protocol.
-
Include a negative control (e.g., empty vector or mock transfection).
-
-
Selection:
-
Approximately 24-48 hours post-transfection, passage the cells and re-plate them in culture medium containing the predetermined concentration of the selection antibiotic.
-
Replace the selective medium every 3-4 days.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
-
Expansion and Validation:
-
Expand each clonal population.
-
Screen the clones for P2X3 expression using qPCR, Western blot, and immunofluorescence to identify a high-expressing, stable clone.
-
Protocol 2: Western Blot for P2X3 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-P2X3 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative PCR (qPCR) for P2X3 mRNA Quantification
-
RNA Extraction: Extract total RNA from your cells using a column-based kit or TRIzol reagent. Ensure the RNA is of high quality (A260/280 ratio of ~2.0).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and random hexamers.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for P2X3, and nuclease-free water.
-
Example Human P2X3 Primers:
-
Forward: 5'-GCGTTTCTGAGAAAAGCAGCGTG-3'
-
Reverse: 5'-CGGATGCCAAAAGCCTTCAGGA-3'
-
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Add cDNA template to the master mix in qPCR plates.
-
-
qPCR Cycling: Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative expression of P2X3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 4: Immunofluorescence for P2X3 Localization
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a validated anti-P2X3 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
References
- 1. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 receptor expression by HEK cells conditions their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Starvation Improves Transient Transfection Efficiency in Differentiating Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum starvation improves transient transfection efficiency in differentiating embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchgate.net [researchgate.net]
- 14. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
- 18. The trafficking and targeting of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - The trafficking and targeting of P2X receptors - University of Sussex - Figshare [sussex.figshare.com]
- 20. Chaperoning G Protein-Coupled Receptors: From Cell Biology to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Q&A: What are pharmacological chaperones and why are they interesting? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of P2X3, P2Y1 and P2Y4 receptors in cultured HEK293-hP2X3 cells and their inhibition by ethanol and trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stable vs transient expression: Which to use and when? - Eppendorf Norway [eppendorf.com]
- 24. genscript.com [genscript.com]
- 25. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bsys.ch [bsys.ch]
- 28. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ATP interference in Camlipixant binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camlipixant binding assays. The focus is on preventing and troubleshooting interference from adenosine (B11128) triphosphate (ATP), the natural ligand for the P2X3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the P2X3 receptor?
This compound, also known as BLU-5937, is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels located on primary afferent neurons.[2][3][4] When ATP, released from damaged or inflamed tissues, binds to these receptors, it triggers depolarization and action potentials that are transmitted centrally and perceived as an urge to cough. This compound binds to a cryptic, allosteric site on the P2X3 receptor, which is different from the ATP binding site. This binding stabilizes the receptor in a closed, resting state, preventing ATP from binding and activating the channel.
Q2: Why is ATP a concern in my this compound binding assay?
ATP is the natural agonist for the P2X3 receptor and its presence can significantly interfere with the binding of this compound. Research has shown that the binding of ATP and this compound to the P2X3 receptor is mutually exclusive. If ATP is bound to the receptor, this compound cannot bind, and conversely, if this compound is bound, it prevents ATP from binding by occluding the ATP-binding site. Endogenous ATP released from cells during sample preparation (e.g., cell lysis) can bind to P2X3 receptors and block the binding of this compound, leading to an underestimation of its binding affinity or potency.
Q3: What is the difference between competitive and non-competitive antagonism in the context of P2X3 receptors?
Competitive antagonists, such as TNP-ATP, bind to the same site as the endogenous ligand (ATP), directly competing for binding. Their inhibitory effect can be overcome by increasing the concentration of the agonist. Non-competitive antagonists, like this compound, bind to a different site on the receptor (an allosteric site). This binding changes the receptor's conformation, preventing its activation even when the agonist (ATP) is bound to its own site. The inhibitory effect of a non-competitive antagonist cannot be completely surmounted by increasing the agonist concentration.
Q4: What are typical binding affinity values for this compound and ATP?
The binding affinities can vary based on experimental conditions. However, reported values indicate that this compound binds with high affinity. In the absence of ATP, this compound has a dissociation constant (Kd) of approximately 100 nM for the P2X3 receptor. The binding affinity of ATP for the P2X3 receptor has been measured at approximately 2 µM.
Troubleshooting Guide: ATP Interference
High non-specific binding or low specific binding in your this compound assay can often be attributed to ATP interference. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem 1: High Background / Low Specific Binding Signal
This may manifest as a small window between total binding and non-specific binding, making it difficult to accurately determine the specific binding of this compound.
| Potential Cause | Recommended Solution | Explanation |
| Endogenous ATP Contamination | Treat membrane preparations with an ATP-scavenging enzyme like apyrase. | Apyrase will hydrolyze any residual ATP and ADP in the sample, preventing it from competing with this compound for receptor binding. |
| Perform extensive washing of cell membrane preparations. | Thoroughly washing the membrane pellets during preparation helps to remove endogenous ligands and other interfering substances. | |
| Suboptimal Assay Buffer | Optimize the buffer composition. | The pH and ionic strength of the buffer can influence ligand binding. Additionally, including agents like bovine serum albumin (BSA) can help to reduce non-specific interactions. |
| Inappropriate Incubation Conditions | Optimize incubation time and temperature. | Lowering the incubation temperature (e.g., to 4°C) can reduce the activity of any remaining ATP-degrading enzymes and minimize hydrophobic interactions that contribute to non-specific binding. However, ensure sufficient time is allowed to reach binding equilibrium. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or between experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution | Explanation |
| Variable ATP Contamination | Standardize the cell/membrane preparation protocol meticulously. | Ensure consistent cell densities, lysis procedures, and washing steps to minimize variability in endogenous ATP levels between batches. |
| ATP Degradation During Assay | Include an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine) if studying ATP-dependent effects. | This is more relevant for functional assays but highlights the importance of controlling ATP levels. For binding assays, the focus is on removal. |
| Ligand Adsorption to Surfaces | Use low-binding plates and pipette tips. Include a carrier protein like BSA or a non-ionic detergent like Tween-20 in the assay buffer. | This prevents the loss of your ligand to the surfaces of your assay plates and tubes, ensuring the intended concentration is available for binding. |
Quantitative Data Summary
The following tables summarize key quantitative data for ligands binding to the P2X3 receptor.
Table 1: Binding Affinities (Kd)
| Ligand | Receptor | Kd | Notes |
| This compound | P2X3 | ~100 nM | Binding measured in the absence of ATP. |
| ATP | P2X3 | ~2 µM | |
| [³H]A-317491 | P2X3 | 8.4 nM | A competitive antagonist radioligand. |
| [³H]A-317491 | P2X2/3 | 0.9 nM |
Table 2: Inhibitory Potency (IC50)
| Compound | Receptor | IC50 | Notes |
| This compound | hP2X3 | ~25 nM | |
| TNP-ATP | P2X2–3 chimera | 2.2 nM | A potent competitive antagonist. |
| A-317491 | P2X2–3 chimera | 52.1 nM | A competitive antagonist. |
| Suramin | P2X3 | 3.0 µM | A non-selective antagonist. |
Experimental Protocols & Visualizations
Experimental Protocol: Radioligand Competition Binding Assay for this compound
This protocol describes a competitive binding assay using a radiolabeled P2X3 antagonist (e.g., [³H]A-317491) to determine the binding affinity of unlabeled this compound.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from cells expressing the human P2X3 receptor.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
ATP Scavenger: Apyrase (e.g., from potato).
-
Radioligand: [³H]A-317491 (specific activity > 30 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known P2X3 antagonist (e.g., 10 µM TNP-ATP).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (pre-treated with a blocking agent like polyethyleneimine).
2. Membrane Preparation:
-
Homogenize cells expressing the P2X3 receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous ATP.
-
Resuspend the final pellet in assay buffer and treat with apyrase (e.g., 2-5 units/mL) for 15-30 minutes at room temperature to degrade any remaining ATP.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
3. Binding Assay Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled this compound (or buffer for total binding, or excess TNP-ATP for non-specific binding).
-
Radioligand ([³H]A-317491) at a final concentration at or below its Kd (e.g., 1-2 nM).
-
P2X3 membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Rapidly separate bound from free radioligand by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: P2X3 receptor signaling and this compound inhibition.
Caption: Workflow for a this compound radioligand binding assay.
Caption: Troubleshooting logic for ATP interference issues.
References
Troubleshooting Camlipixant solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camlipixant in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as BLU-5937) is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1][2] P2X3 receptors are ATP-gated ion channels primarily found on sensory neurons.[3] When activated by adenosine (B11128) triphosphate (ATP), these channels open, allowing an influx of cations like Na+ and Ca2+, which leads to membrane depolarization and the initiation of downstream signaling cascades involved in pain and cough reflexes.[4] this compound blocks these receptors, thereby inhibiting the signaling pathway.[3]
Q2: What are the general solubility characteristics of this compound?
This compound is a poorly water-soluble compound. For in vitro experiments, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution is then further diluted into an aqueous buffer or cell culture medium for the final assay.
Q3: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is 100% DMSO. It is soluble in DMSO at a concentration of 100 mg/mL (218.12 mM), though this may require sonication to fully dissolve. For optimal results, it is advisable to use a newly opened, hygroscopic DMSO to ensure maximum solubility.
Q4: My this compound solution is precipitating upon dilution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide section below for detailed steps to address this problem.
Q5: Are there alternative solubilization strategies for this compound for in vivo studies that could be adapted for in vitro use?
Yes, several co-solvent systems have been developed for in vivo administration of this compound, which may be adapted for specific in vitro applications where DMSO is not suitable. These formulations aim to keep the compound in solution in an aqueous environment. However, it is crucial to validate the compatibility of these co-solvents with your specific cell line and assay, as they may have their own biological effects.
Q6: How should I store this compound solutions?
This compound powder should be stored at -20°C for up to 3 years. In-solvent stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms in the final assay medium after diluting the DMSO stock solution.
-
Possible Cause 1: Final concentration of DMSO is too low to maintain solubility.
-
Solution: While a high DMSO concentration can be toxic to cells, a certain amount is necessary to keep the compound dissolved. The final concentration of DMSO in your cell culture medium should generally be kept at or below 1%, with many researchers aiming for ≤0.1% to avoid off-target effects. The tolerance to DMSO is cell-line specific, so it is best to perform a vehicle control experiment to determine the maximum acceptable concentration for your system.
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the final medium.
-
Solution: Try lowering the final concentration of this compound in your assay. If a higher concentration is required, consider using a formulation with co-solvents, as detailed in Table 2, but be sure to include proper vehicle controls.
-
-
Possible Cause 3: The aqueous buffer is incompatible with the compound.
-
Solution: The pH and composition of your buffer can influence the solubility of your compound. If you are using a physiological buffer like a bicarbonate-based buffer, be aware that its properties differ from those of simpler buffers like phosphate (B84403) buffers. You may need to test different physiological buffers to find the one that best maintains this compound solubility.
-
Problem: Inconsistent experimental results or lower than expected potency.
-
Possible Cause 1: Incomplete dissolution of the this compound stock solution.
-
Solution: Ensure that the this compound is fully dissolved in the DMSO stock. Gentle warming and sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles before making further dilutions.
-
-
Possible Cause 2: Degradation of this compound in the stock or working solution.
-
Solution: Always store stock solutions at the recommended temperature (-80°C for up to 6 months). Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Interaction of this compound with plasticware.
-
Solution: Poorly soluble compounds can sometimes adsorb to the surface of plastic tubes and plates. To mitigate this, consider using low-adhesion microplates or pre-treating your plates with your assay medium.
-
Data Presentation
Table 1: this compound Solubility in DMSO
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (218.12 mM) | May require sonication. |
| DMSO | 22.5 mg/mL (49.08 mM) | Sonication is recommended. |
Data sourced from MedChemExpress and TargetMol product data sheets.
Table 2: Example Co-Solvent Formulations for this compound
| Formulation Composition | Final this compound Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.45 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.45 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.45 mM) |
These are primarily in vivo formulations that may be adapted for in vitro use with appropriate vehicle controls. Data sourced from MedChemExpress product data sheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 458.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.58 mg of this compound.
-
Add the this compound powder to a sterile vial.
-
Add the appropriate volume of 100% DMSO (in this example, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Serial Dilution and Preparation of Working Solutions
Objective: To prepare a working solution of this compound and add it to a cell-based assay, ensuring the final DMSO concentration is ≤ 0.5%.
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution.
-
Perform an intermediate dilution series in 100% DMSO if necessary to achieve your desired final concentrations.
-
For the final dilution step, add the this compound-DMSO solution to your pre-warmed cell culture medium or assay buffer. To minimize precipitation, add the DMSO solution to the aqueous medium while vortexing or mixing.
-
Crucially, ensure that the volume of the DMSO solution added does not exceed 0.5% of the total volume of the final working solution. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (Final DMSO concentration: 0.1%).
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells. This is essential to differentiate the effects of the compound from the effects of the solvent.
Mandatory Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Optimizing Electrophysiology Recordings with Camlipixant: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camlipixant in electrophysiology experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and accurate recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as BLU-5937) is a potent, selective, and non-competitive antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels primarily located on sensory neurons and are involved in nociception and cough reflexes.[2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for P2X3 homomeric receptors over P2X2/3 heterotrimeric receptors. This is a key feature, as the P2X2/3 receptor is implicated in taste perception, and the high selectivity of this compound is associated with a reduced incidence of taste-related side effects.
Q3: What are the reported IC50 values for this compound?
Reported IC50 values for this compound against human P2X3 receptors are in the nanomolar range, while its affinity for P2X2/3 receptors is in the micromolar range, highlighting its selectivity.
Q4: How should I prepare this compound for in vitro experiments?
This compound can be dissolved in DMSO to create a stock solution. For final experimental dilutions in aqueous solutions, various protocols can be used to ensure solubility, such as using a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final DMSO concentration in your recording chamber is low (typically <0.1%) to avoid off-target effects.
Q5: What are the expected effects of this compound on P2X3-mediated currents?
As a non-competitive antagonist, this compound is expected to reduce the maximal response to a P2X3 agonist (like ATP or its stable analogue α,β-meATP) in a concentration-dependent manner, without shifting the agonist's EC50 value.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species | Assay | Reference |
| IC50 (hP2X3) | 25 nM | Human | In vitro cell-based assay | |
| IC50 (hP2X2/3) | >24 µM | Human | In vitro cell-based assay |
Table 1: In Vitro Potency of this compound
| Parameter | Doses Tested (oral) | Effect | Species | Reference |
| Anti-tussive effect | 0.3, 3, and 30 mg/kg | Dose-dependent reduction in histamine- and ATP-induced cough | Guinea pig | |
| Taste perception | 10-20 mg/kg (i.p.) | No alteration compared to control | Rat |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of P2X3 Receptors
This protocol is designed for recording P2X3-mediated currents from cultured cells (e.g., HEK293 cells stably expressing human P2X3) and assessing their inhibition by this compound.
1. Cell Preparation:
-
Plate cells expressing P2X3 receptors onto glass coverslips 24-48 hours before recording.
-
Use low-density plating to facilitate patching individual cells.
2. Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm with sucrose.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose. Filter through a 0.2 µm filter before use.
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
4. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Compensate for series resistance (70-80%) and membrane capacitance.
5. Eliciting P2X3 Currents:
-
Apply a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration around its EC50 to evoke inward currents. A typical starting concentration is 10-30 µM.
-
Due to the rapid desensitization of P2X3 receptors, use a fast perfusion system for agonist application.
6. Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to final desired concentrations (e.g., ranging from 1 nM to 1 µM to generate a concentration-response curve).
-
Pre-apply this compound for a sufficient duration (e.g., 2-5 minutes) before co-application with the P2X3 agonist.
7. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Plot the percentage inhibition of the current as a function of this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very small P2X3 currents | - Low P2X3 receptor expression.- Degraded agonist solution.- Slow perfusion system causing receptor desensitization before current measurement. | - Verify receptor expression (e.g., via immunocytochemistry).- Prepare fresh agonist solutions daily.- Use a rapid drug application system. |
| Rapid current rundown | - Intracellular factors washing out into the pipette.- Cell health is poor. | - Use the perforated patch technique to preserve the intracellular environment.- Ensure cells are healthy and not passaged too many times. |
| Difficulty distinguishing antagonist block from receptor desensitization | - P2X3 receptors desensitize rapidly in the presence of an agonist. | - Allow for a sufficient washout period between agonist applications for the receptor to recover from desensitization (can be several minutes).- Apply the antagonist for a period before co-application with the agonist to establish a baseline inhibition.- Use a voltage protocol with short agonist pulses to minimize desensitization. |
| High seal resistance is difficult to achieve | - Dirty pipette tip or cell membrane.- Poor cell health.- Incorrect pipette resistance. | - Ensure solutions are filtered and the recording chamber is clean.- Use healthy, well-adhered cells.- Use pipettes with a resistance of 4-8 MΩ. |
| Unstable baseline recording | - Electrical noise.- Grounding issues.- Pipette drift. | - Ensure proper grounding of all equipment and use a Faraday cage.- Check for sources of electrical interference.- Secure the pipette holder and minimize mechanical vibrations. |
Visualizations
References
Technical Support Center: Interpreting Off-Target Effects of P2X3 Antagonists in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2X3 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret off-target effects and navigate common challenges in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with P2X3 antagonists?
A1: The most widely reported off-target effect of P2X3 antagonists is taste disturbance, including dysgeusia (distortion of taste), ageusia (loss of taste), and hypogeusia (reduced ability to taste)[1][2]. This is primarily attributed to the antagonist also blocking P2X2/3 heterotrimeric receptors, which are involved in taste sensation[3][4]. The selectivity of the antagonist for the homomeric P2X3 receptor over the P2X2/3 heteromer is a key factor in the incidence of these taste-related side effects[5]. While taste disturbance is the most prominent, it is crucial to assess for other potential off-target activities against a broader range of receptors, including other P2X family members, other ion channels, and G-protein coupled receptors (GPCRs), as part of a comprehensive safety and selectivity profiling.
Q2: How can I differentiate between on-target P2X3 activity and off-target effects in my cellular assays?
A2: Differentiating on-target from off-target effects requires a multi-pronged approach:
-
Selectivity Profiling: Test your antagonist against a panel of other P2X receptors (P2X1, P2X2, P2X4, P2X5, P2X7) to determine its selectivity profile.
-
Use of Appropriate Cell Lines: Employ cell lines with well-characterized expression of the target receptor. HEK293 and CHO cells are commonly used for stably expressing specific P2X receptor subtypes. For example, the 1321N1 human glial cell line has been used for stably expressing recombinant human or rat P2X3 receptors.
-
Control Experiments: Include parental cell lines (not expressing the P2X3 receptor) as a negative control to identify non-specific effects of your compound.
-
Orthogonal Assays: Utilize different assay formats to confirm your findings. For instance, complement a functional assay like calcium imaging with a direct binding assay such as a radioligand binding assay.
Q3: What are the key considerations when choosing a cell line for P2X3 antagonist screening?
A3: The choice of cell line is critical for obtaining reliable data. Key considerations include:
-
Receptor Expression: The cell line should express the human P2X3 receptor at a sufficient level for robust signal detection. Several commercially available cell lines are engineered for this purpose, such as the Human P2X3 Purinergic Receptor Cell Line from Charles River or the C12 Cell Line Overexpressing Human P2X3.
-
Endogenous Receptor Expression: The parental cell line should ideally have low to no endogenous expression of other P2X receptors that could interfere with the assay.
-
Assay Compatibility: The cell line should be suitable for the chosen assay format (e.g., adherent for imaging-based assays).
-
Growth Characteristics: Consider the doubling time and culture requirements of the cell line to ensure it aligns with your screening workflow.
Troubleshooting Guides
Calcium Flux Assays
Issue 1: High background fluorescence or spontaneous calcium oscillations.
-
Possible Cause: Cell stress due to improper handling, high cell density, or issues with the assay buffer.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are not overly confluent.
-
Check Assay Buffer Composition: Verify the pH and ionic composition of your buffer. Ensure it does not contain components that could independently trigger calcium signaling.
-
Gentle Cell Handling: Avoid harsh pipetting or centrifugation steps that can damage cells.
-
Incubation Time and Temperature: Optimize the incubation time and maintain a stable temperature during the assay.
-
Issue 2: Low signal-to-noise ratio.
-
Possible Cause: Low receptor expression, insufficient dye loading, or suboptimal agonist concentration.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm P2X3 expression using a validated method like qPCR or Western blot.
-
Optimize Dye Loading: Adjust the concentration of the calcium indicator dye and the loading time.
-
Determine Agonist EC80: Perform an agonist dose-response curve to identify the concentration that elicits 80% of the maximal response (EC80) for use in antagonist screening.
-
Check Instrument Settings: Ensure the fluorescence plate reader settings (e.g., excitation/emission wavelengths, gain) are optimal for the dye being used.
-
Issue 3: Inconsistent results or high well-to-well variability.
-
Possible Cause: Uneven cell seeding, inconsistent compound addition, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or automated cell seeder.
-
Automated Liquid Handling: If possible, use automated liquid handlers for compound addition to minimize variability.
-
Avoid Edge Effects: Do not use the outer wells of the microplate, or fill them with a buffer to maintain a more uniform temperature and humidity across the plate.
-
Mix Plate Thoroughly: Gently mix the plate after cell seeding and compound addition to ensure homogeneity.
-
Interpreting Ambiguous Data
Issue: My antagonist shows insurmountable antagonism in a calcium flux assay, but I believe it's a competitive antagonist. Why?
-
Explanation: Calcium assays are rapid and often operate under non-equilibrium conditions. An antagonist with a slow dissociation rate may not reach equilibrium during the short incubation time of the assay, leading to what appears to be insurmountable antagonism, even if it is a competitive inhibitor.
-
Recommendation: To confirm the mechanism of action, consider using an assay with a longer incubation time, such as a radioligand binding assay, which is performed at equilibrium. Be cautious in interpreting the mechanism of action solely based on calcium flux data.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway
The activation of the P2X3 receptor, an ATP-gated cation channel, leads to an influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.
Caption: Simplified P2X3 receptor activation and downstream signaling.
Experimental Workflow for P2X3 Antagonist Selectivity Profiling
This workflow outlines the steps to assess the selectivity of a P2X3 antagonist.
Caption: Workflow for determining the selectivity of a P2X3 antagonist.
Experimental Protocols
Calcium Flux Assay for P2X3 Antagonists
This protocol is adapted for a 96-well format using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human P2X3
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-8 AM)
-
P2X3 agonist (e.g., α,β-methylene ATP)
-
Test antagonist compounds
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293-hP2X3 cells into 96-well plates at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist compounds in assay buffer.
-
Add the antagonist solutions to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist solution at a concentration corresponding to its EC80.
-
Place the plate in a fluorescent kinetic plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the agonist solution to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Binding Assay for P2X3
This protocol describes a competitive binding assay using cell membranes.
Materials:
-
Cell membranes prepared from cells overexpressing hP2X3
-
Radioligand (e.g., [³H]α,β-methylene ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known P2X3 antagonist like A-317491)
-
Test antagonist compounds
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test antagonist compound at various concentrations or non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
-
Quantitative Data Summary
| P2X3 Antagonist | Target(s) | Reported IC50/Ki | Common Off-Target(s) | Reference(s) |
| Gefapixant | P2X3, P2X2/3 | P2X3: ~30-100 nM | P2X2/3 | |
| BLU-5937 | P2X3 | hP2X3: 25 nM | P2X2/3 (>24 µM) | |
| Filapixant | P2X3 | High selectivity for P2X3 | P2X2/3 (lower than gefapixant) | |
| A-317491 | P2X3, P2X2/3 | P2X3: ~10-100 nM | P2X2/3, other P2X subtypes | |
| TNP-ATP | P2X1, P2X3, P2X2/3 | P2X3: ~1 nM | P2X1, P2X2/3 |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Camlipixant stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Camlipixant. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BLU-5937, is an orally administered, non-competitive antagonist of the P2X3 homotrimeric receptor ion channel.[1][2] The P2X3 receptor is an ATP-sensing ion channel found on sensory nerves.[3] In conditions like refractory chronic cough, it is believed that by preventing the stimulation of the P2X3 receptor, this compound can reduce the neuronal hypersensitization linked to the urge to cough.[3] It is currently in Phase III clinical trials for the treatment of refractory chronic cough.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions as recommended by suppliers of the research-grade compound.
Q3: How should I prepare working solutions of this compound for in vivo experiments?
A3: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. A common vehicle for administration can be prepared by sequentially adding solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively detailed in publicly available literature, which is common for a compound in its stage of clinical development. However, like many small molecule drugs, it may be susceptible to degradation under harsh conditions such as strong acids or bases, oxidation, high heat, and photolytic stress. To understand its specific liabilities, a forced degradation study is recommended.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies (also called stress testing) are designed to identify the likely degradation products of a drug substance. These studies expose the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and various pH and oxidative environments. The goal is to understand the intrinsic stability of the molecule, establish degradation pathways, and develop stability-indicating analytical methods. The typical target for these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound stock solutions based on currently available data.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guide
This guide addresses potential issues related to this compound stability that may arise during experimentation.
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected efficacy in cell-based assays or in vivo models. | Compound degradation due to improper storage or handling. | 1. Verify that stock solutions have been stored at the correct temperature and for the recommended duration. 2. Prepare fresh working solutions from a new stock vial. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation observed in prepared solutions. | Poor solubility in the chosen vehicle or compound degradation. | 1. Confirm the recommended solvent system is being used. 2. Use sonication or gentle warming to aid dissolution. 3. If precipitation persists, consider preparing a fresh solution. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Protect the compound and its solutions from light and elevated temperatures. 2. Consider performing a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. 3. Ensure the analytical method is stability-indicating. |
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a small molecule like this compound, based on ICH guidelines. The goal is to induce a target degradation of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a predefined period (e.g., 2 to 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature for a predefined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light for up to 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for up to one week.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that produces combined visible and UV outputs. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours/m².
3. Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating analytical method (e.g., HPLC with UV or MS detection).
4. Data Interpretation:
-
Calculate the percentage of degradation for this compound in each condition.
-
Identify and characterize any major degradation products.
Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability-related experimental issues.
References
Technical Support Center: Addressing Variability in Animal Models of Chronic Cough
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of chronic cough. Our goal is to help you identify and mitigate sources of variability in your experiments to ensure the generation of robust and reproducible data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your chronic cough experiments.
Issue 1: High Variability in Cough Counts Between Animals in the Same Treatment Group
Question: We are observing significant variability in the number of coughs induced by citric acid inhalation in our guinea pig model, even within the same experimental group. What are the potential causes and solutions?
Answer:
High inter-animal variability is a common challenge. Several factors can contribute to this issue. Below is a systematic approach to troubleshoot and minimize this variability.
Potential Causes and Troubleshooting Steps:
-
Environmental Factors: Animals are highly sensitive to their environment. Inconsistent environmental conditions can lead to varied physiological responses.
-
Recommendation: Strictly control and monitor environmental parameters such as temperature, humidity, and ammonia (B1221849) levels.[1] Ensure consistent ventilation rates.[1] Be aware of potential seasonal variability in cough research.[2][3] Exposure to air pollutants, cigarette smoke, or other irritants can enhance cough sensitivity and should be minimized or standardized across all animal housing.[4]
-
-
Animal Health and Stress: Underlying health issues or stress can significantly impact cough reflex.
-
Recommendation: Ensure all animals are specific pathogen-free (SPF) to avoid underlying respiratory infections that could alter cough responses. Acclimatize animals to the laboratory environment and handling procedures to minimize stress.
-
-
Inconsistent Tussive Agent Delivery: The method of delivering the tussive agent is a critical source of variability.
-
Recommendation: Standardize the nebulization process. Use a dosimeter-controlled nebulizer to ensure consistent particle size and deposition. Control the inspiratory flow rate of the animals during inhalation, as this affects aerosol deposition in the airways. Ensure the concentration of the tussive agent (e.g., citric acid, capsaicin) is consistent across all animals.
-
-
Tachyphylaxis: Repeated exposure to some tussive agents, like citric acid via inhalation, can lead to a diminished cough response over time (tachyphylaxis).
-
Recommendation: If repeated challenges are necessary, consider alternative delivery methods, such as microinjection of citric acid into the larynx, which has been shown to be less susceptible to tachyphylaxis. Alternatively, ensure a sufficient washout period between challenges.
-
Issue 2: Difficulty in Distinguishing True Coughs from Other Respiratory Events
Question: We are using a whole-body plethysmography system to quantify cough in mice, but we are struggling to differentiate coughs from sneezes or deep inspirations. How can we improve the accuracy of our cough detection?
Answer:
Accurate cough identification is crucial for reliable data. Combining multiple detection methods is the most effective approach.
Recommendations for Accurate Cough Detection:
-
Synchronized Audio and Video Recording: Supplement plethysmography data with synchronized audio and video recordings. This allows for the visual and auditory confirmation of a cough event, which has a characteristic sound and associated thoracoabdominal movement.
-
Waveform Analysis: A true cough produces a distinct biphasic waveform in the plethysmograph output, characterized by a large, rapid expiratory flow followed by an inspiratory effort. Familiarize yourself with the specific waveform morphology of a cough in your chosen animal model.
-
Specialized Analysis Software: Utilize software designed for cough analysis that can help in distinguishing coughs from other respiratory events like sneezes, sighs, or expiratory reflexes based on the waveform characteristics.
Frequently Asked Questions (FAQs)
Q1: Which animal model is better for chronic cough research: guinea pigs or mice?
A1: The choice of animal model depends on the specific research question.
-
Guinea Pigs: They are considered a classical and useful model because their cough reflex is physiologically similar to humans, and they respond to standard tussive agents like citric acid and capsaicin (B1668287). However, they are more expensive, less amenable to genetic manipulation, and have fewer available commercial reagents compared to mice.
-
Mice: Mice are more cost-effective, easier to maintain, and well-suited for mechanistic studies due to the availability of transgenic tools. While historically thought not to cough, recent studies have established methods to induce and measure cough-like reflexes in mice.
Q2: Are there gender differences in cough reflex that I should consider in my study design?
A2: Historically, cough research has predominantly used male animals. However, chronic cough is more prevalent in women, who also exhibit a more sensitive cough reflex. While some studies in guinea pigs have found no significant difference in cough response between sexes for certain tussive agents, it is an important variable to consider. For translational relevance, including both sexes in your study design is highly encouraged.
Q3: What are the standard tussive agents used to induce cough, and what are their mechanisms?
A3: The most commonly used chemical tussive agents are capsaicin and citric acid.
-
Capsaicin: This is the pungent component of chili peppers and a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is expressed on sensory C-fibers in the airways. Activation of these fibers triggers the cough reflex.
-
Citric Acid: It induces cough primarily through the activation of acid-sensing ion channels (ASICs) and to some extent TRPV1 channels on airway sensory nerves, including both C-fibers and Aδ-fibers.
Q4: How can I model cough hypersensitivity in animals?
A4: Cough hypersensitivity, a key feature of chronic cough, can be modeled by inducing a state where the cough reflex is triggered by stimuli that would not normally cause a cough. Common methods include:
-
Repeated Tussive Agent Exposure: Chronic exposure to inhaled irritants like citric acid can induce a state of cough hypersensitivity.
-
Allergen Challenge: In sensitized animals, exposure to allergens can increase cough sensitivity.
-
Exposure to Environmental Irritants: Chronic exposure to cigarette smoke or air pollutants like PM2.5 can enhance the cough reflex.
Quantitative Data Summary
The following tables summarize quantitative data on tussive agent concentrations used in various animal models.
Table 1: Citric Acid Concentrations for Cough Induction
| Animal Model | Method of Administration | Concentration | Outcome | Reference |
| Guinea Pig | Inhalation | 0.4 M | 10.40 +/- 1.17 coughs in 10 min | |
| Guinea Pig | Microinjection into larynx | 0.4 M (20 µl total) | 27.03 +/- 4.03 coughs in 10 min | |
| Guinea Pig | Inhalation | 100 mM | Not significantly different from saline | |
| Guinea Pig | Inhalation | 200 mM & 300 mM | Significantly elevated cough response | |
| Guinea Pig | Anesthetized | 0.03 M | Threshold of cough | |
| Mouse | Inhalation | Not specified | Establishment of cough hypersensitivity model |
Table 2: Capsaicin Concentrations for Cough Induction
| Animal Model | Method of Administration | Concentration | Outcome | Reference |
| Guinea Pig | Inhalation | 30 µM | 8.85 +/- 1.60 coughs in 10 min | |
| Guinea Pig | Microinjection into larynx | 3 mM | 8.32 +/- 1.82 coughs in 10 min | |
| Human | Inhalation | 0.49 to 1000 µM | Dose-dependent cough response | |
| Human | Inhalation | 8.46 µmol/l (C2) | Threshold for ≥2 coughs in healthy volunteers | |
| Human | Inhalation | 26.62 µmol/l (C5) | Threshold for ≥5 coughs in healthy volunteers |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (Inhalation)
-
Animal Preparation: Acclimatize conscious, unrestrained guinea pigs to the whole-body plethysmography chamber.
-
Tussive Challenge: Expose the animals to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5 minutes). A control group should be exposed to nebulized saline.
-
Cough Quantification: Record the number of coughs during and immediately following the exposure period (e.g., 10 minutes total observation) using a validated system (e.g., whole-body plethysmography with synchronized audio/video).
-
Data Analysis: Compare the number of coughs between the citric acid-exposed and saline control groups.
Protocol 2: Capsaicin-Induced Cough in Mice (Inhalation)
-
Animal Preparation: Place conscious, unrestrained mice in a whole-body plethysmography chamber for acclimatization.
-
Tussive Challenge: Expose the mice to nebulized capsaicin solution. A dose-response can be generated by using incremental concentrations of capsaicin.
-
Cough Quantification: Detect and quantify cough-like events using a plethysmography system and confirm with audio/video recordings.
-
Data Analysis: Analyze the number of coughs at each capsaicin concentration compared to a vehicle control.
Visualizations
References
- 1. Environmental Risk Factors Influence the Frequency of Coughing and Sneezing Episodes in Finisher Pigs on a Farm Free of Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental triggers for chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Camlipixant Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Camlipixant in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BLU-5937) is a potent, selective, and orally active non-competitive antagonist of the P2X3 homotrimeric receptor.[1] Its primary mechanism of action is to block the activation of P2X3 receptors by adenosine (B11128) triphosphate (ATP).[2][3] These receptors are predominantly found on sensory neurons, and their activation is implicated in the pathophysiology of chronic cough.[2][4] By inhibiting these receptors, this compound reduces the hypersensitization of neuronal pathways that trigger the urge to cough.[5]
Q2: What makes this compound different from other P2X3 antagonists like Gefapixant?
This compound exhibits high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor.[5] The P2X2/3 receptor is known to be involved in taste sensation.[6] Consequently, antagonists that also block P2X2/3, such as Gefapixant, are often associated with taste-related side effects like dysgeusia (taste disturbance).[2][5] this compound's selectivity for P2X3 minimizes these taste disturbances, offering a significant advantage in clinical applications.[1][5][7]
Q3: What are the recommended positive and negative control compounds for in vitro experiments with this compound?
Appropriate controls are crucial for validating experimental results. Below is a summary of recommended control compounds for in vitro assays.
Table 1: In Vitro Control Compounds for this compound Experiments
| Control Type | Compound | Mechanism of Action | Typical Concentration Range | Purpose |
| Positive Control (Agonist) | Adenosine triphosphate (ATP) | Endogenous agonist for P2X3 receptors. | 1 µM - 100 µM | To induce P2X3 receptor activation and establish a baseline response that this compound is expected to inhibit. |
| Positive Control (Agonist) | α,β-methylene ATP (α,β-meATP) | A stable, potent agonist for P2X3 receptors.[6][8] | 1 µM - 50 µM | A more stable alternative to ATP for inducing P2X3 receptor activation. |
| Negative Control (Vehicle) | DMSO or Saline | The solvent used to dissolve this compound and other compounds. | Match final concentration in experimental wells | To control for any effects of the solvent on the experimental system. |
| Negative Control (Antagonist) | Gefapixant (AF-219/MK-7624) | A non-selective P2X3 and P2X2/3 receptor antagonist.[9][10][11] | 10 nM - 1 µM | To compare the efficacy and selectivity of this compound against a known, less selective P2X3 antagonist. |
| Negative Control (Antagonist) | AF-353 | A potent P2X3 and P2X2/3 receptor antagonist.[9] | 10 nM - 1 µM | To provide another point of comparison for P2X3 receptor antagonism. |
| Negative Control (General) | Suramin | A non-selective P2X receptor antagonist.[9] | 1 µM - 100 µM | To demonstrate general purinergic receptor blockade, confirming the involvement of P2X receptors in the observed response. |
Q4: What are suitable control compounds for in vivo studies involving this compound?
In vivo experiments require careful selection of controls to ensure that the observed effects are specifically due to this compound's action on the P2X3 receptor.
Table 2: In Vivo Control Compounds for this compound Experiments
| Control Type | Compound/Treatment | Rationale |
| Positive Control (Inducer) | Citric Acid, Histamine, or ATP aerosol | To induce cough hypersensitivity in animal models (e.g., guinea pigs).[1] |
| Negative Control (Vehicle) | Oral gavage of the vehicle used for this compound | To control for the effects of administration and the vehicle itself. |
| Negative Control (Comparator) | Gefapixant | To compare the in vivo efficacy and side-effect profile (e.g., taste alteration) with a less selective P2X3 antagonist. |
| Negative Control (Inactive Compound) | A structurally similar but inactive molecule | To control for off-target effects of the chemical scaffold of this compound. |
Troubleshooting Guides
Problem 1: No observable effect of this compound in our in vitro assay.
If this compound does not appear to inhibit the ATP-mediated response in your cellular assay, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for lack of this compound effect in vitro.
Problem 2: High variability in our in vivo cough model results.
High variability can obscure the true effect of this compound. The following guide can help in refining your in vivo experimental design.
Caption: Troubleshooting guide for high variability in in vivo cough studies.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for P2X3 Receptor Activity
This protocol outlines a method to assess the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the P2X3 receptor.
Caption: Workflow for an in vitro calcium imaging assay.
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: P2X3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the selective targeting of P2X3 receptor by this compound antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. To Inhibit or Enhance? Is There a Benefit to Positive Allosteric Modulation of P2X Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Druggable negative allosteric site of P2X3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Druggable negative allosteric site of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing taste disturbance assessment bias in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize bias in preclinical taste disturbance assessments.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the design, execution, and interpretation of preclinical taste studies.
| Question | Answer |
| What is the primary goal of preclinical taste disturbance assessment? | The primary goal is to evaluate the impact of a drug candidate on the gustatory system early in the drug development process. This helps to identify potential adverse effects like taste changes (dysgeusia), which can affect patient quality of life and treatment adherence.[1][2] |
| What are the most common behavioral tests used in rodents? | The most common tests include the two-bottle preference test, brief-access gustometry (lickometer tests), and the conditioned taste aversion (CTA) test.[3] Each method offers unique insights into taste preference, sensitivity, and learned aversions. |
| Why is it important to control for olfaction in taste studies? | Taste and smell are highly interconnected, and what is perceived as "taste" is often a combination of both senses (flavor).[4][5] Odors from a test substance can influence an animal's willingness to consume it, confounding the results of a taste-specific study. |
| What is "neophobia" and how can it bias my results? | Neophobia is the avoidance of novel foods or liquids. Rodents naturally exhibit this behavior as a survival mechanism.[6][7][8] It can be mistaken for a negative taste response. To mitigate this, animals should be habituated to the testing procedure and apparatus before introducing the novel tastant. |
| How do I choose between a short-term and a long-term two-bottle preference test? | Short-term tests (e.g., <5 minutes) are better for assessing taste sensitivity and minimizing post-ingestive effects.[9] Long-term tests (e.g., 24-48 hours) provide information on both gustatory and post-ingestive consequences of the tastant.[9] |
| What is drug-induced dysgeusia? | Drug-induced dysgeusia is a distortion of the sense of taste caused by medication.[10][11] It can manifest as a persistent bitter, salty, or metallic taste and can be a significant side effect for patients, potentially leading to malnutrition and non-compliance with treatment.[1][2][10] More than 200 medications are known to cause taste disorders.[1][2] |
Troubleshooting Guides
Practical solutions for common problems encountered during preclinical taste experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in fluid intake between animals in the same group. | 1. Individual differences: Natural variation in preference. 2. Inconsistent water deprivation: If applicable, varying levels of thirst will alter motivation to drink.[9] 3. Leaky bottles: Inaccurate volume measurements. | 1. Increase sample size to reduce the impact of outliers. 2. Ensure a consistent water deprivation schedule for all animals. Monitor body weight to ensure animal welfare. 3. Check all sipper tubes for leaks before and after each session. Use control cages with bottles to measure non-drinking fluid loss (e.g., spillage, evaporation).[12] |
| Animals show a strong preference for one side of the cage, regardless of the tastant. | Side preference bias: Some strains of mice naturally prefer to drink from one side.[13][14] | 1. Switch the left/right position of the water and tastant bottles halfway through the testing period (e.g., after 24 hours in a 48-hour test).[3][9] 2. Randomize the initial starting position of the tastant bottle for each animal.[9] |
| No preference is observed for a tastant that should be palatable (e.g., sucrose). | 1. Concentration is too low: The concentration may be below the animal's detection threshold. 2. Neophobia: Animals may be avoiding the novel taste.[6][8] 3. Vehicle aversion: The solvent used to dissolve the tastant may have an aversive taste itself. | 1. Test a range of concentrations to establish a dose-response curve. 2. Habituate the animals to the testing setup with two bottles of water before introducing the tastant solution.[3] 3. Run a two-bottle preference test comparing the vehicle to plain water to ensure the vehicle is neutral. |
| Animals develop an aversion to a palatable tastant in a Conditioned Taste Aversion (CTA) study without the unconditioned stimulus (e.g., LiCl injection). | Procedure-related stress: The stress from handling or injection procedures can be associated with the tastant, leading to an aversion. | 1. Habituate animals to handling and saline injections prior to the conditioning day. 2. Include a control group that receives the tastant and a saline injection to measure the effect of the procedure itself.[8] |
| Difficulty distinguishing between taste avoidance and taste aversion. | Different underlying mechanisms: True taste aversion involves a change in the perceived palatability (disgust), while avoidance can be a strategy to prevent negative consequences without a change in palatability.[3][15] Nausea is necessary to establish true taste aversion.[3] | 1. Incorporate taste reactivity tests, which measure orofacial responses (e.g., gapes for aversion, licks for ingestion) to directly assess palatability.[15] 2. Use unconditioned stimuli that induce different visceral effects (e.g., nausea-inducing LiCl vs. malaise-inducing lactose) to dissociate the two processes.[15] |
Experimental Protocols & Data
Detailed methodologies for key experiments and structured data presentation.
Protocol 1: 48-Hour Two-Bottle Preference Test
This test assesses an animal's preference for a tastant solution versus a control liquid (usually water) over a 48-hour period.
Methodology:
-
Animal Habituation: Individually house animals and habituate them to drinking from two sipper tubes by presenting two bottles of water for 24-48 hours.
-
Baseline Measurement: Record the weight of both water bottles.
-
Test Initiation (Day 1): Replace one water bottle with a bottle containing the tastant solution. The other bottle contains water. Record the initial weight of both bottles. The placement (left/right) should be randomized across cages.[9]
-
24-Hour Measurement: After 24 hours, weigh both bottles to determine the volume consumed from each.
-
Bottle Position Switch: To control for side preference, switch the positions of the tastant and water bottles.[3][9] Refill bottles if necessary and record the new weights.
-
48-Hour Measurement (Day 2): After another 24 hours, record the final weight of both bottles.
-
Calculation: Calculate the total intake from each bottle over the 48-hour period, correcting for any spillage measured from control cages.
Data Presentation:
| Parameter | Formula | Example Value |
| Tastant Intake (g) | (Initial Bottle Weight - Final Bottle Weight) | 10.5 g |
| Water Intake (g) | (Initial Bottle Weight - Final Bottle Weight) | 2.1 g |
| Total Fluid Intake (g) | Tastant Intake + Water Intake | 12.6 g |
| Preference Score (%) | (Tastant Intake / Total Fluid Intake) * 100 | 83.3% |
Note: A preference score > 50% indicates a preference for the tastant, < 50% indicates an aversion, and ~50% indicates indifference.
Protocol 2: Conditioned Taste Aversion (CTA)
This paradigm tests if an animal learns to associate a novel taste with a negative post-ingestive consequence.
Methodology:
-
Water Deprivation: Water-restrict animals for approximately 23 hours to motivate drinking.
-
Conditioning Day (Acquisition):
-
Present a single bottle of a novel, palatable tastant (e.g., saccharin (B28170) solution) for a limited time (e.g., 30 minutes).
-
Record the amount consumed.
-
Shortly after the drinking session (e.g., 15-30 minutes), administer an intraperitoneal (IP) injection of an illness-inducing agent like Lithium Chloride (LiCl) (the unconditioned stimulus).[16] A control group should receive a saline injection.
-
-
Recovery: Allow animals 48 hours of free access to water.
-
Test Day (Retrieval):
-
After another water deprivation period, present the animals with a two-bottle choice between the tastant solution and water.[9]
-
Measure consumption from both bottles over a set period (e.g., 30-60 minutes).
-
-
Calculation: A strong CTA is demonstrated if the LiCl-injected group consumes significantly less of the tastant solution compared to the saline-injected control group.
Data Presentation:
| Group | Mean Tastant Intake (g) on Test Day | Mean Water Intake (g) on Test Day | Aversion Index (%) |
| Control (Saline) | 8.2 | 1.5 | 84.5% |
| Experimental (LiCl) | 1.1 | 9.3 | 10.6% |
Aversion Index (%) is calculated as (Tastant Intake / Total Fluid Intake) * 100.
Visualizations: Pathways and Workflows
Diagrams illustrating key biological pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. altasciences.com [altasciences.com]
- 3. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amplitude.com [amplitude.com]
- 7. Taste Aversion and Classic Conditioning [verywellmind.com]
- 8. Conditioned taste aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. monell.org [monell.org]
- 15. Conditioned taste aversion versus avoidance: A re-examination of the separate processes hypothesis | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating P2X3 Antibody Specificity for Camlipixant Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the specificity of P2X3 antibodies, with a special focus on studies involving the P2X3 antagonist, Camlipixant.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate a new P2X3 antibody?
A1: The initial validation of any P2X3 antibody should always begin with confirming its binding to the correct target protein. The most common method is a Western Blot (WB) analysis using appropriate positive and negative controls.
-
Positive Control: Use cell lysates or tissue known to express high levels of P2X3, such as dorsal root ganglion (DRG) tissue or cell lines recombinantly overexpressing P2X3.[1][2]
-
Negative Control: Use lysates from P2X3 knockout (KO) animal tissues or a cell line that does not express the P2X3 receptor.[3] The absence of a band at the expected molecular weight (approx. 44 kDa) in the negative control is a strong indicator of specificity.[4]
Q2: My Western Blot shows a band at the correct size. Is this sufficient for validation?
A2: While a correct-sized band in a Western Blot is a good start, it is not sufficient to claim specificity, especially for applications like immunohistochemistry (IHC). Additional validation steps are crucial:
-
Peptide Block / Antigen Pre-adsorption: Pre-incubating the antibody with the immunizing peptide should eliminate the specific band in the Western Blot or staining in IHC.[1] This confirms that the antibody binds to the intended epitope.
-
Application-Specific Validation: An antibody that works in WB may not work in IHC or immunocytochemistry (ICC). You must validate the antibody in the specific application you intend to use it for. For example, in IHC/ICC, staining should be localized to the plasma membrane where the P2X3 receptor is functional.[4][5]
Q3: How can the P2X3 antagonist this compound be used to validate antibody specificity?
A3: this compound is a potent and selective, non-competitive antagonist of the P2X3 receptor.[6][7] It binds to a unique allosteric site, stabilizing the channel in a closed state.[6][8] While it may not directly block the antibody's binding epitope, it can be used in functional assays to confirm that the biological system being studied is P2X3-dependent.
A key validation experiment is a functional block assay using calcium imaging. P2X3 is an ATP-gated cation channel, so its activation leads to calcium influx.[9][10]
-
Stimulate P2X3-expressing cells with a specific agonist like α,β-methylene ATP (α,β-meATP).
-
Observe a robust increase in intracellular calcium.
-
Pre-incubate the cells with this compound and then stimulate with the agonist.
-
A significant reduction or complete block of the calcium response confirms that the effect is mediated by P2X3.[11] This validates the biological system, ensuring that what your antibody detects in subsequent experiments (like flow cytometry or ICC on the same cells) is indeed a functionally relevant P2X3 receptor.
Q4: What are known cross-reactivity issues with P2X3 antibodies?
A4: The P2X receptor family has highly conserved structures.[6] A primary concern is cross-reactivity with the P2X2 receptor subunit. P2X3 can form homotrimeric channels (three P2X3 subunits) or heterotrimeric channels with P2X2 subunits (P2X2/3).[3][12] It is critical to verify if your antibody is specific to the P2X3 subunit or if it also recognizes the P2X2/3 heteromer. This can be tested using cell lines exclusively expressing P2X3 or P2X2/3.[5][13]
Troubleshooting Guides
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Multiple bands or non-specific bands | 1. Antibody concentration too high.2. Non-specific binding to other proteins.3. Protein degradation. | 1. Titrate the primary antibody to find the optimal concentration.2. Increase the stringency of your wash steps. Perform a peptide block control by pre-incubating the antibody with its immunizing peptide.[1]3. Always use fresh lysates and protease inhibitors during sample preparation. |
| Weak or no signal | 1. Insufficient P2X3 expression in the sample.2. Poor transfer to the membrane.3. Primary antibody not optimized. | 1. Use a positive control like DRG lysate to ensure the protocol is working.[1]2. Confirm successful protein transfer by staining the membrane with Ponceau S before blocking.3. Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). |
| Band at incorrect molecular weight | 1. Post-translational modifications (e.g., glycosylation).2. Splice variants.3. Antibody is not specific to the target. | 1. Consult literature for known modifications of P2X3. The extracellular loop is known to be glycosylated.[14]2. Check protein databases for known isoforms.3. Test the antibody on a P2X3 knockout/knockdown sample. A specific antibody will not detect a band in the KO sample.[3] |
Immunohistochemistry (IHC) & Immunocytochemistry (ICC)
| Issue | Potential Cause | Recommended Solution |
| High background staining | 1. Primary antibody concentration too high.2. Inadequate blocking.3. Non-specific binding of the secondary antibody. | 1. Perform an antibody titration to find the optimal dilution.2. Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).3. Run a "secondary only" control (omit the primary antibody) to check for non-specific binding of the secondary. |
| Incorrect cellular localization | 1. Antibody recognizes a non-native epitope (fixation artifact).2. Antibody is not specific.3. Over-permeabilization leading to diffusion. | 1. P2X3 is a plasma membrane receptor.[4][5] Staining should be primarily membranous. If staining is nuclear or diffusely cytoplasmic, the antibody may not be suitable for IHC/ICC. Try different fixation methods.2. Validate with P2X3-expressing vs. non-expressing cells.[5]3. Optimize permeabilization time and detergent concentration (e.g., Triton X-100). |
| No staining | 1. Low or absent target expression.2. Epitope masked by fixation.3. Inactive primary or secondary antibody. | 1. Use a positive control tissue slide (e.g., DRG) to confirm the staining protocol works.[2]2. Perform antigen retrieval (heat-induced or enzymatic) to unmask the epitope. HIER in citrate (B86180) buffer (pH 6.0) is a common starting point.[15][16]3. Check antibody storage conditions and use a positive control for the secondary antibody. |
Data Presentation & Key Parameters
Table 1: Recommended Starting Concentrations for P2X3 Antibody Applications
| Application | Starting Dilution/Concentration | Tissues/Cells | Notes |
| Western Blot (WB) | 1:200 - 1:10000 | Dorsal Root Ganglion (DRG), Transfected HEK293 cells | Optimal dilution is antibody-dependent and must be determined empirically.[1][17] |
| Immunohistochemistry (IHC-P) | 1:100 - 1:1000 | Formalin-fixed paraffin-embedded DRG, Spinal Cord | Antigen retrieval is typically required.[17][18] |
| Immunohistochemistry (IHC-Fr) | 1:50 - 1:500 | PFA-fixed frozen DRG sections | Permeabilization with Triton X-100 may be necessary.[19][20] |
| Immunocytochemistry (ICC/IF) | 1:50 - 1:1000 | Transfected cell lines (e.g., HEK293, 1321N1), Primary Neurons | Staining live cells on ice can minimize receptor internalization.[5][20][21] |
| Flow Cytometry | 2.5 - 10 µg/mL | Transfected cell lines | Staining should be performed on ice with non-permeabilized cells to detect surface expression.[5][20] |
Table 2: Key Reagents and Controls for P2X3 Validation
| Reagent/Control | Purpose | Source/Example |
| Positive Control Lysate | Confirms antibody can detect the target protein. | Rat Dorsal Root Ganglion (DRG) lysate.[1] |
| Negative Control Lysate | Confirms antibody specificity. | Lysate from P2X3 knockout mice or a non-expressing cell line (e.g., parental HEK293).[3] |
| Immunizing Peptide | Used for peptide block/pre-adsorption controls. | Provided by the antibody manufacturer. |
| P2X3 Agonist | Activates the P2X3 receptor for functional assays. | α,β-methylene ATP (α,β-meATP). |
| P2X3 Antagonist | Blocks P2X3 function, validating the biological system. | This compound (BLU-5937).[7] |
Experimental Protocols & Visualizations
P2X3 Signaling Pathway Overview
Extracellular ATP, released during tissue injury or stress, binds to the P2X3 receptor on sensory neurons.[22] This opens the ion channel, leading to an influx of cations (Na+, Ca2+), which depolarizes the cell membrane and initiates a nociceptive (pain) signal.[3][9]
Caption: The P2X3 receptor signaling cascade initiated by extracellular ATP.
P2X3 Antibody Specificity Validation Workflow
A logical workflow ensures comprehensive validation, moving from basic biochemical confirmation to application-specific and functional evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemical study of the P2X2 and P2X3 receptor subunits in rat and monkey sensory neurons and their central terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the selective targeting of P2X3 receptor by this compound antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2RX3 - Wikipedia [en.wikipedia.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-efficiency antibody discovery achieved with multiplexed microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 15. proteinatlas.org [proteinatlas.org]
- 16. labpages2.moffitt.org [labpages2.moffitt.org]
- 17. P2X3/P2RX3 Antibody (NBP2-19657): Novus Biologicals [novusbio.com]
- 18. P2X3受体抗体,疼痛 serum, Chemicon® | Sigma-Aldrich [sigmaaldrich.com]
- 19. Anti-P2X3 antibody [EPR26568-3] Rabbit monoclonal (ab300493) | Abcam [abcam.com]
- 20. P2X3 Receptor (extracellular) Polyclonal Antibody (APR-026-200UL) [thermofisher.com]
- 21. P2X3 Polyclonal Antibody (PA5-115707) [thermofisher.com]
- 22. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Head-to-Head Battle for Cough Relief: Camlipixant Demonstrates Superior Selectivity for P2X3 Receptors Over Gefapixant
For researchers and drug development professionals, the quest for a highly selective P2X3 receptor antagonist for the treatment of refractory chronic cough has led to a direct comparison between two key contenders: Camlipixant and Gefapixant. Preclinical data reveals a significant divergence in their selectivity profiles, with this compound exhibiting a substantially more targeted interaction with the P2X3 receptor, a critical component in the pathophysiology of chronic cough. This heightened selectivity is anticipated to translate into a more favorable side-effect profile, particularly concerning taste-related disturbances, a known off-target effect associated with P2X2/3 receptor modulation.
The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a key therapeutic target for chronic cough. Its activation is a crucial step in the signaling pathway that leads to the sensation of an urge to cough. Both this compound and Gefapixant are antagonists of this receptor; however, their efficacy and side-effect profiles are intrinsically linked to their selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, the latter of which is implicated in taste perception.
Quantitative Comparison of Receptor Selectivity
Experimental data, primarily from in vitro electrophysiology and calcium flux assays, have quantified the inhibitory potency of both compounds at human P2X3 and P2X2/3 receptors. The half-maximal inhibitory concentration (IC50) values clearly illustrate this compound's superior selectivity.
| Compound | hP2X3 IC50 (nM) | hP2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 over P2X3) |
| This compound | 25 | >24,000 | >960-fold |
| Gefapixant | ~30 - 153 | ~100 - 250 | ~1.5 to 3.3-fold |
Table 1: Comparison of the in vitro potency of this compound and Gefapixant at human P2X3 and P2X2/3 receptors. Data compiled from multiple preclinical studies.
The P2X3 Signaling Pathway in Chronic Cough
The signaling cascade leading to the cough reflex begins with the release of extracellular ATP from airway epithelial cells in response to irritants or inflammation. This ATP then binds to and activates P2X3 and P2X2/3 receptors on the peripheral nerve endings of sensory neurons. The activation of these ion channels leads to a rapid influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the cough center in the brainstem, resulting in the motor act of coughing.
Experimental Protocols
The determination of the selectivity of P2X3 receptor antagonists relies on robust in vitro assays. The two primary methods employed are whole-cell patch-clamp electrophysiology and fluorescent imaging plate reader (FLIPR) based calcium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors expressed in a stable cell line, typically Human Embryonic Kidney (HEK293) cells.
Experimental Workflow:
Methodology:
-
Cell Culture: HEK293 cells stably transfected with human P2X3 or P2X2/3 receptor subunits are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and 5 EGTA, pH adjusted to 7.3 with KOH.
-
Recording: Coverslips are placed in a recording chamber and perfused with an extracellular solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and a single cell, and the cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at -60 mV.
-
Drug Application: The agonist (ATP or a stable analog like α,β-methylene ATP) is applied to elicit a baseline current. The antagonist (this compound or Gefapixant) at varying concentrations is then co-applied with the agonist or pre-incubated before agonist application.
-
Data Acquisition and Analysis: The resulting inward currents are recorded and measured. The percentage of inhibition at each antagonist concentration is calculated, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Fluorescent Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput method measures changes in intracellular calcium concentration as an indicator of P2X receptor activation.
Experimental Workflow:
Methodology:
-
Cell Plating: HEK293 cells expressing human P2X3 or P2X2/3 receptors are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. Varying concentrations of the antagonist (this compound or Gefapixant) are added to the wells.
-
Agonist Stimulation: After a short pre-incubation with the antagonist, the agonist (ATP or α,β-meATP) is added to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by plotting the percent inhibition against the antagonist concentration.
Conclusion for the Research Community
The available experimental data strongly indicates that this compound is a significantly more selective antagonist for the P2X3 receptor compared to Gefapixant. This high selectivity is a promising characteristic for a therapeutic agent targeting refractory chronic cough, as it suggests a lower likelihood of off-target effects, particularly the taste disturbances associated with the blockade of P2X2/3 receptors. For researchers in the field, the distinct selectivity profiles of these two molecules provide valuable tools for further dissecting the specific roles of P2X3 and P2X2/3 receptors in sensory signaling. The continued clinical development of this compound will be closely watched to see if this superior preclinical selectivity translates into a clinically meaningful improvement in the treatment of chronic cough with an enhanced safety and tolerability profile.
Comparing the taste disturbance profile of Camlipixant and other P2X3 antagonists
A detailed examination of the taste-related adverse events associated with Camlipixant, Gefapixant, and other selective P2X3 receptor antagonists reveals a direct correlation between receptor selectivity and the incidence of dysgeusia. This guide provides a comprehensive comparison of their taste disturbance profiles, supported by clinical trial data, and outlines the experimental methodologies used to assess these side effects.
The development of antagonists targeting the P2X3 receptor, an ATP-gated ion channel on sensory nerves, has marked a significant advancement in treating refractory chronic cough (RCC). However, this therapeutic benefit has been consistently challenged by a prominent side effect: taste disturbance. This occurs because P2X3 receptors, along with P2X2/3 heteromers, are crucial for taste signal transmission from the taste buds to gustatory nerves.[1][2] Blockade of these receptors, therefore, interferes with normal taste perception.[3]
A new generation of more selective P2X3 antagonists, such as this compound, has been engineered to preferentially target the P2X3 homomeric receptor, which is predominant in airway sensory nerves, while sparing the P2X2/3 heteromeric receptors more commonly associated with the taste system.[4][5] This approach aims to minimize taste-related adverse events, a significant issue with less selective agents like Gefapixant, which led to high rates of discontinuation in clinical trials.[5][[“]]
Quantitative Comparison of Taste Disturbance
Clinical trial data demonstrates a clear hierarchy in the incidence of taste-related adverse events among P2X3 antagonists, corresponding to their selectivity for the P2X3 receptor over the P2X2/3 receptor. This compound, a highly selective antagonist, consistently shows a taste disturbance profile comparable to placebo at therapeutic doses. In contrast, Gefapixant, which is less selective, is associated with a significantly higher, dose-dependent incidence of dysgeusia, ageusia, and other taste alterations. Eliapixant, another selective antagonist, also shows a more favorable taste profile than Gefapixant, though its development was discontinued (B1498344) for other reasons.[7][8]
The following table summarizes the incidence of all-cause, treatment-emergent taste disturbances reported in key clinical trials for this compound, Gefapixant, and Eliapixant.
| Drug | Trial | Dosage (Twice Daily) | N (Treated) | Incidence of Taste Disturbance (%) | Placebo Incidence (%) | Reference |
| This compound | SOOTHE (Phase 2b) | 12.5 mg | 62 | 4.8% | 0% | [9] |
| 50 mg | 62 | 6.5% | 0% | [9] | ||
| 200 mg | 62 | 6.5% | 0% | [9] | ||
| RELIEF (Phase 2a) | 25-200 mg (escalating) | 61 | 9.8% (any taste AE) | 4.9% | [10] | |
| Gefapixant | COUGH-1 (Phase 3) | 45 mg | 243 | 59.3% (any taste AE) | Not specified directly | [2] |
| COUGH-2 (Phase 3) | 45 mg | 439 | 68.9% (any taste AE) | Not specified directly | [2] | |
| Phase 2b | 7.5 mg | 64 | 10% (dysgeusia) | 5% | [11] | |
| 20 mg | 63 | 33% (dysgeusia) | 5% | [11] | ||
| 50 mg | 63 | 48% (dysgeusia) | 5% | [11] | ||
| Eliapixant | PAGANINI (Phase 2b) | 25 mg | 75 | ~4% (dysgeusia) | ~1% | [7] |
| 75 mg | 78 | ~15% (dysgeusia) | ~1% | [7] | ||
| 150 mg | 80 | ~16% (dysgeusia) | ~1% | [7] | ||
| Phase 2a | 50-750 mg | 37 | 5-21% (cumulative, mild) | 3% | [12] |
Mechanism of Taste Disturbance
The sensation of taste is initiated when chemical tastants activate taste receptor cells within taste buds. These cells then release ATP, which acts as a crucial neurotransmitter.[3][13] The ATP binds to and activates P2X3 and P2X2/3 purinergic receptors on afferent gustatory nerve fibers, transmitting the taste signal to the brain.[3][14] The pharmacological blockade of P2X3-containing receptors by antagonists directly interferes with this essential signaling pathway, leading to a diminished or altered sense of taste.[13][14] The higher selectivity of compounds like this compound for P2X3 homomers over P2X2/3 heteromers is hypothesized to spare taste function, as P2X2/3 receptors are thought to play a more significant role in taste perception in humans.[4][5]
Experimental Protocols for Assessing Taste Disturbance
While specific patient-reported outcome (PRO) questionnaires used in the cited trials are often not published in full, the assessment of taste-related adverse events (AEs) follows a standardized methodology in clinical research. This involves patient reporting, investigator assessment, and grading based on established criteria.
1. Patient Reporting and Data Collection:
-
Spontaneous Reporting: Patients are instructed to report any new or worsening symptoms to the clinical trial staff at any time. This includes any changes in their sense of taste.
-
Scheduled Assessments: At predefined study visits (e.g., weekly, monthly), clinical staff proactively question patients about their well-being and ask about specific potential side effects, including taste alterations.
-
Adverse Event Forms: All reported events are documented on standardized Adverse Event (AE) or Serious Adverse Event (SAE) forms. Key information recorded includes a description of the event (e.g., "metallic taste," "loss of taste"), onset date, duration, severity, and any action taken.
2. Investigator Assessment and Grading:
-
Causality Assessment: The principal investigator assesses the likelihood that the reported taste disturbance is related to the investigational drug. This is often categorized as 'unrelated,' 'unlikely,' 'possible,' 'probable,' or 'definite'.
-
Severity Grading: The severity of the taste disturbance is graded using a standardized scale. The most widely used is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[15][16][17]
-
Grade 1 (Mild): Altered taste without a change in the patient's diet.
-
Grade 2 (Moderate): Altered taste that necessitates a change in diet (e.g., use of oral supplements); or the presence of a noxious, unpleasant, or complete loss of taste.[3]
-
Grade 3 (Severe): Not applicable for dysgeusia in the CTCAE scale.
-
Grade 4 (Life-threatening): Not applicable.
-
Grade 5 (Death): Not applicable.
-
3. Data Analysis:
-
The frequency of each type of taste-related AE (dysgeusia, ageusia, hypogeusia) is calculated for each treatment arm (drug and placebo).
-
Incidence rates are compared between the active treatment groups and the placebo group to determine the drug's specific effect on taste.
-
The data is analyzed to identify any dose-dependent relationship.
The following diagram illustrates a typical workflow for the assessment and reporting of a taste disturbance adverse event within a clinical trial.
References
- 1. dovepress.com [dovepress.com]
- 2. Decoding the impact of the placebo response in clinical trials for chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grade 2 Dysgeusia, CTCAE (Concept Id: C4685605) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. The automation of clinical trial serious adverse event reporting workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. consensus.app [consensus.app]
- 7. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. Development of a Patient-Reported Outcome Measure (PROM) for Dysgeusia During Treatment With Smoothened (SMO) Inhibitors for Basal Cell Carcinomas: The SMO-iD Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrps.org [ccrps.org]
- 15. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 16. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 17. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
Head-to-Head Preclinical Comparison: Camlipixant vs. Sivopixant for the Treatment of Chronic Cough
A detailed analysis of the preclinical data of two promising P2X3 receptor antagonists, Camlipixant and Sivopixant (B3326238), reveals key differences in potency, selectivity, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform future research and development in the field of chronic cough.
This compound (formerly BLU-5937) and Sivopixant (formerly S-600918) are both selective antagonists of the P2X3 receptor, a key player in the pathophysiology of chronic cough. By blocking the binding of extracellular ATP to P2X3 receptors on sensory nerve fibers, these compounds aim to reduce the cough reflex. While both molecules have shown promise in clinical trials, a direct head-to-head preclinical comparison is crucial for understanding their distinct pharmacological profiles. This guide synthesizes available preclinical data to offer a comparative overview.
In Vitro Pharmacology: Potency and Selectivity
A critical aspect of P2X3 antagonists is their selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. The P2X2/3 receptor is implicated in taste sensation, and its inhibition is associated with taste-related adverse events, a common side effect of less selective P2X3 antagonists.
| Compound | Target | IC50 (nM) | Selectivity (P2X2/3 / P2X3) | Reference |
| This compound | hP2X3 | 25 | >960-fold | [1] |
| hP2X2/3 | >24,000 | [1] | ||
| Sivopixant | hP2X3 | 4.2 | ~262-fold | [2] |
| hP2X2/3 | 1100 | [2] |
hP2X3: human P2X3 receptor; hP2X2/3: human P2X2/3 receptor
As the data indicates, Sivopixant demonstrates higher potency at the P2X3 receptor with an IC50 of 4.2 nM compared to this compound's 25 nM.[1] However, this compound exhibits a significantly greater selectivity for the P2X3 receptor over the P2X2/3 receptor (>960-fold) compared to Sivopixant (~262-fold), suggesting a potentially lower risk of taste-related side effects.
In Vivo Efficacy: Antitussive Activity in Guinea Pig Models
The preclinical antitussive efficacy of both compounds has been evaluated in the guinea pig citric acid-induced cough model, a standard animal model for assessing potential cough therapies.
| Compound | Animal Model | Doses (mg/kg, oral) | Effect | Reference |
| This compound | Guinea Pig (Histamine/ATP-induced cough) | 0.3, 3, 30 | Dose-dependent reduction in coughs | |
| Sivopixant | Guinea Pig (Citric acid-induced cough) | 3, 10, 30 | Dose-dependent inhibition of cough |
This compound demonstrated a dose-dependent reduction in both histamine- and ATP-induced coughs in guinea pigs at oral doses of 0.3, 3, and 30 mg/kg. Similarly, Sivopixant has been shown to dose-dependently inhibit citric acid-induced cough in guinea pigs.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Detailed Experimental Methodologies
Calcium Mobilization Assay for P2X3 and P2X2/3 Receptor Antagonism
This assay is used to determine the potency (IC50) of antagonists at the P2X3 and P2X2/3 receptors.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing either human P2X3 or human P2X2/3 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the buffer.
-
The plate is then placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken before the addition of the test compound (this compound or Sivopixant) at various concentrations.
-
After a short incubation period with the antagonist, the agonist (e.g., α,β-methylene ATP) is added to stimulate the P2X3 or P2X2/3 receptors.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.
3. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is measured.
-
The inhibitory effect of the antagonist is calculated as a percentage of the maximal response to the agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is used to assess the antitussive efficacy of the test compounds.
1. Animals:
-
Male Dunkin-Hartley guinea pigs are used for the study.
-
The animals are acclimatized to the experimental conditions for at least one week before the experiment.
2. Drug Administration:
-
This compound, Sivopixant, or vehicle is administered orally (p.o.) at the desired doses.
3. Cough Induction and Measurement:
-
At a specified time after drug administration (e.g., 1 or 2 hours), the guinea pigs are placed in a whole-body plethysmography chamber.
-
A nebulized solution of citric acid (e.g., 0.3 M) is delivered into the chamber for a set period (e.g., 10 minutes) to induce coughing.
-
The number of coughs is detected and recorded using a specialized software that analyzes the pressure changes within the chamber.
4. Data Analysis:
-
The total number of coughs during the exposure period is counted for each animal.
-
The percentage inhibition of cough for each treatment group is calculated relative to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antitussive effect.
Conclusion
The preclinical data for this compound and Sivopixant highlight a trade-off between potency and selectivity. Sivopixant is a more potent antagonist of the P2X3 receptor, while this compound demonstrates superior selectivity over the P2X2/3 receptor, which may translate to a better safety profile with respect to taste-related side effects. Both compounds exhibit dose-dependent antitussive effects in a validated animal model of cough. This comparative guide provides a foundation for researchers to further investigate these and other P2X3 antagonists for the treatment of chronic cough. The detailed methodologies provided should aid in the replication and extension of these important preclinical findings.
References
Comparative Efficacy of Camlipixant in Gefapixant Non-Responder Models: A-Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Camlipixant and Gefapixant, two prominent P2X3 receptor antagonists developed for the treatment of refractory chronic cough (RCC). While direct clinical data on this compound's efficacy in patients who do not respond to Gefapixant is not yet available, this document synthesizes preclinical data, mechanistic insights, and clinical trial outcomes to build a strong rationale for why this compound may offer a therapeutic advantage in this patient population. We delve into the molecular mechanisms of action, present available comparative data, and provide detailed experimental protocols to facilitate further research in this area.
Executive Summary
Gefapixant, a first-in-class P2X3 receptor antagonist, has shown modest efficacy in reducing cough frequency in some patients with RCC, but a notable portion of patients are non-responders.[1] Furthermore, its use is associated with significant taste-related side effects due to its activity on the P2X2/3 heterotrimeric receptor.[1] this compound, a next-generation antagonist, exhibits high selectivity for the P2X3 homotrimeric receptor, which is hypothesized to be the primary driver of the cough reflex, while largely sparing the P2X2/3 receptor. This selectivity profile suggests a potential for improved efficacy and a better safety profile, particularly concerning taste disturbances. This guide explores the scientific basis for this hypothesis and provides the necessary tools for its investigation.
Comparative Analysis of this compound and Gefapixant
The fundamental difference between this compound and Gefapixant lies in their selectivity for the P2X3 receptor subtypes. This distinction has significant implications for both their therapeutic effects and their side-effect profiles.
| Feature | This compound (BLU-5937) | Gefapixant (MK-7264) |
| Mechanism of Action | Potent, selective, non-competitive allosteric antagonist of the P2X3 homotrimeric receptor.[2] | Reversible, selective, allosteric antagonist of both P2X3 and P2X2/3 receptors. |
| P2X3 Selectivity | Highly selective for the P2X3 homotrimer over the P2X2/3 heterotrimer. | Active against both P2X3 and P2X2/3 receptors. |
| Reported Clinical Efficacy (vs. Placebo) | Significant reduction in 24-hour cough frequency at 50 mg and 200 mg doses in the SOOTHE Phase 2b trial.[3] | Modest reduction in 24-hour cough frequency, which led to FDA rejection in the U.S.[4][5] |
| Taste-Related Adverse Events | Low incidence of mild taste disturbance reported in clinical trials.[3][6] | High incidence of taste disturbance (dysgeusia, ageusia) is a common side effect, leading to treatment discontinuation in some patients.[1][7] |
| Clinical Development Status | Currently in Phase 3 clinical trials.[8] | Approved in the European Union, UK, Switzerland, and Japan; rejected by the U.S. FDA.[1] |
Signaling Pathways and Differential Mechanisms
The P2X3 receptor is an ATP-gated ion channel located on sensory nerve fibers in the airways. When activated by ATP released from airway epithelial cells in response to irritation, the P2X3 receptor opens, leading to cation influx, depolarization of the neuron, and the initiation of the cough reflex.
P2X3 Receptor Signaling Pathway
Differential Antagonism of this compound and Gefapixant
This compound and Gefapixant both act as allosteric modulators of the P2X3 receptor, but their distinct binding sites and selectivity profiles lead to different effects on the P2X3 and P2X2/3 receptor subtypes.
Experimental Protocols for Assessing Efficacy in Non-Responder Models
To formally test the hypothesis that this compound is effective in Gefapixant non-responders, a series of in vitro and in vivo experiments can be designed.
In Vitro Calcium Flux Assay in a "Non-Responder" Cell Line
Objective: To determine if this compound can inhibit ATP-induced calcium influx in a cell line expressing P2X3 receptors that shows a diminished response to Gefapixant.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing human P2X3 receptors will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
A "non-responder" phenotype can be simulated by using a lower concentration of Gefapixant that only partially inhibits the ATP response, or by identifying/engineering a P2X3 receptor mutation that confers resistance to Gefapixant but not this compound.
-
-
Calcium Flux Assay:
-
Cells are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of Gefapixant or this compound.
-
ATP (a P2X3 agonist) is added to stimulate the receptors.
-
The change in fluorescence, corresponding to calcium influx, is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The IC50 values for Gefapixant and this compound will be calculated and compared. A significantly lower IC50 for this compound in the "non-responder" model would suggest superior efficacy.
-
Ex Vivo Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
Objective: To assess the inhibitory effects of this compound and Gefapixant on ATP-gated currents in sensory neurons from a model of cough hypersensitivity.
Methodology:
-
DRG Neuron Culture:
-
DRGs are harvested from guinea pigs and cultured. These neurons endogenously express P2X3 receptors.
-
A "non-responder" state could be induced by pre-treating a subset of neurons with a low dose of Gefapixant to simulate partial antagonism.
-
-
Whole-Cell Patch-Clamp Recording:
-
ATP-gated currents are elicited by applying α,β-methylene ATP (a stable P2X3 agonist).
-
The inhibitory effects of a range of concentrations of Gefapixant and this compound on these currents are recorded.
-
-
Data Analysis:
-
The percentage of current inhibition at each drug concentration is calculated to determine the potency of each compound.
-
In Vivo Guinea Pig Cough Model
Objective: To evaluate the anti-tussive effects of this compound in guinea pigs that are non-responsive to Gefapixant.
Methodology:
-
Animal Model:
-
Guinea pigs are sensitized to an allergen to induce a state of airway hyperreactivity and chronic cough.
-
A cohort of animals is identified as "Gefapixant non-responders" based on their lack of cough reduction following a standard dose of Gefapixant.
-
-
Cough Challenge:
-
The non-responder guinea pigs are then treated with this compound at various doses.
-
Cough is induced by exposing the animals to a tussive agent such as citric acid or ATP.
-
The number of coughs is recorded in a whole-body plethysmograph.
-
-
Data Analysis:
-
The reduction in cough frequency in the this compound-treated group is compared to a placebo-treated group of non-responders.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for investigating the efficacy of this compound in a Gefapixant non-responder model.
Conclusion
While direct clinical evidence is pending, the distinct pharmacological profile of this compound, characterized by its high selectivity for the P2X3 homotrimer, provides a strong scientific rationale for its potential efficacy in patients with refractory chronic cough who do not respond to Gefapixant. The reduced likelihood of taste-related side effects may also lead to better patient compliance and overall treatment success. The experimental protocols outlined in this guide offer a framework for researchers to rigorously test this hypothesis and further elucidate the therapeutic potential of this compound in this challenging patient population. The ongoing Phase 3 clinical trials of this compound are eagerly awaited and will provide definitive insights into its role in the management of refractory chronic cough.
References
- 1. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Contribution of Calcium Ions to P2X Channel Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Camlipixant's Unique Binding Site Sets It Apart from Other P2X3 Antagonists
Researchers in drug development now have a clearer picture of how Camlipixant, a promising P2X3 receptor antagonist, distinguishes itself from other compounds in its class. Recently elucidated cryogenic electron microscopy (cryo-EM) structures reveal that this compound binds to a novel, previously unidentified allosteric site on the P2X3 receptor. This discovery provides a structural basis for its high selectivity and potency, offering a new blueprint for the rational design of future pain and cough therapeutics.
The P2X3 receptor, an ATP-gated ion channel found predominantly on sensory neurons, plays a crucial role in transmitting pain and cough signals.[1][2] Antagonists of this receptor are therefore of significant interest for treating chronic pain, refractory chronic cough, and other conditions associated with neuronal hypersensitivity.[1][3] While several P2X3 antagonists have been developed, recent structural studies have highlighted key differences in their binding mechanisms, with this compound emerging as a structurally distinct inhibitor.[3][4]
A 2024 cryo-EM study has been pivotal in revealing that this compound binds to a previously undiscovered selective drug-binding site on the P2X3 receptor, functioning as an allosteric inhibitor.[4][5] This is in stark contrast to other well-characterized antagonists. For instance, Gefapixant (formerly AF-219), another allosteric modulator, occupies a different, conserved allosteric binding pocket.[3][6][7] This difference in binding location is thought to be the reason for this compound's higher selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor, which is implicated in taste perception.[3] This selectivity is a significant advantage, as taste-related side effects have been a notable issue with less selective antagonists like Gefapixant.[3]
Further differentiating the binding sites, competitive antagonists such as TNP-ATP and A-317491 bind directly to the orthosteric site, the same location where the endogenous agonist ATP binds.[8][9][10] These competitive antagonists stabilize the receptor in a resting, closed state.[8][11]
The discovery of this compound's unique binding site opens up new avenues for structure-based drug design, allowing for the development of even more selective and potent P2X3 antagonists with potentially improved therapeutic profiles.
Quantitative Comparison of P2X3 Receptor Antagonists
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable P2X3 antagonists.
| Antagonist | Binding Site | Target Receptor(s) | IC50 / Kd | Selectivity |
| This compound | Novel Allosteric Site | P2X3 | IC50: ~20-25 nM, Kd: 100 nM[12][13] | High selectivity for P2X3 over P2X2/3 (25 nM vs 24,000 nM)[3][12] |
| Gefapixant | Conserved Allosteric Site | P2X3, P2X2/3 | IC50: ~30 nM (P2X3), ~250 nM (P2X2/3)[7][14] | Moderate selectivity for P2X3 over P2X2/3[7][14] |
| Eliapixant | Allosteric Site | P2X3, P2X2/3 | IC50: ~19 nM (rat P2X3), ~12 nM (rat P2X2/3)[2] | ~13-20 fold selectivity for human P2X3 over P2X2/3[2] |
| TNP-ATP | Orthosteric Site | P2X1, P2X3 | Nanomolar affinity[9] | Binds to multiple P2X subtypes[9] |
| A-317491 | Orthosteric Site | P2X3, P2X2/3 | IC50: ~20 nM[14] | Potent and selective for P2X3 and P2X2/3[14] |
Experimental Methodologies
The data presented in this guide are supported by a variety of advanced experimental techniques. Below are the detailed protocols for some of the key experiments cited.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM was instrumental in revealing the binding site of this compound on the P2X3 receptor.[4][5]
-
Protein Expression and Purification: A stable cell line expressing the homotrimeric human P2X3 receptor was established. The receptor was then purified using a peptide scaffold.[3][5]
-
Complex Formation: The purified P2X3 receptor was incubated with this compound to form the antagonist-bound complex.[4]
-
Vitrification: The complex solution was applied to a grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the native structure of the complex.
-
Data Collection: The frozen grids were imaged using a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The collected images were processed to select for high-quality particle views, which were then used to reconstruct a high-resolution three-dimensional map of the this compound-bound P2X3 receptor.[4]
Calcium Influx Assay for Functional Inhibition
This assay is used to determine the inhibitory potency (IC50) of the antagonists by measuring their effect on ATP-induced calcium influx into cells expressing the P2X3 receptor.[12]
-
Cell Culture: HEK293 cells stably expressing the human P2X3 receptor were cultured in appropriate media.
-
Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells were incubated with varying concentrations of the P2X3 antagonist (e.g., this compound) for a specified period.
-
ATP Stimulation: The cells were then stimulated with a fixed concentration of ATP to activate the P2X3 receptors, leading to calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration was measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.[12]
MicroScale Thermophoresis (MST) for Binding Affinity
MST is a technique used to quantify the binding affinity (Kd) between a protein and a ligand in solution.[3][12]
-
Protein Labeling: The purified P2X3 receptor was fluorescently labeled.
-
Serial Dilution: The unlabeled ligand (e.g., this compound or ATP) was serially diluted.
-
Incubation: The labeled P2X3 receptor was mixed with the different concentrations of the ligand and incubated to reach binding equilibrium.
-
MST Measurement: The samples were loaded into capillaries, and an infrared laser was used to create a microscopic temperature gradient. The movement of the fluorescently labeled receptor along this temperature gradient (thermophoresis) was measured. This movement changes upon ligand binding.
-
Data Analysis: The change in thermophoresis was plotted against the ligand concentration, and the data were fitted to a binding curve to determine the dissociation constant (Kd).[3][12]
Visualizing the Molecular Landscape
To better understand the biological context and experimental approaches, the following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow.
Caption: P2X3 receptor signaling pathway and points of antagonist intervention.
Caption: A typical workflow for a calcium influx assay to determine IC50.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the selective targeting of P2X3 receptor by this compound antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray structures define human P2X3 receptor gating cycle and antagonist action | Semantic Scholar [semanticscholar.org]
- 9. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray structures define human P2X(3) receptor gating cycle and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray structures define human P2X3 receptor gating cycle and antagonist action [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
A Comparative Analysis of In Vitro Potency: Camlipixant vs. Eliapixant
In the landscape of P2X3 receptor antagonists, Camlipixant (BLU-5937) and Eliapixant (BAY 1817080) have emerged as significant therapeutic candidates, particularly for conditions like refractory chronic cough. Both compounds are potent inhibitors of the P2X3 receptor, an ATP-gated ion channel crucial in sensory signaling pathways. This guide provides a detailed comparison of their in vitro potency, supported by experimental data and methodologies, to assist researchers and drug development professionals in their evaluations.
Quantitative Potency Comparison
The in vitro potency of this compound and Eliapixant has been determined through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data below summarizes their activity against the human P2X3 homomeric receptor and the P2X2/3 heteromeric receptor, highlighting their selectivity.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (BLU-5937) | hP2X3 | Calcium Mobilization | 25 nM | [1][2][3] |
| hP2X3 | Intracellular Ca2+ Influx | 55.05 nM | [4] | |
| hP2X2/3 | Calcium Mobilization | >24 µM | [1] | |
| Eliapixant (BAY 1817080) | hP2X3 | FLIPR-based Calcium Flux | 8 nM | |
| hP2X3 | Whole-Cell Patch Clamp | 10 nM | ||
| hP2X2/3 | FLIPR-based Calcium Flux | 163 nM | ||
| hP2X2/3 | Whole-Cell Patch Clamp | 129 nM |
Based on these findings, Eliapixant demonstrates higher potency for the P2X3 receptor in vitro. Furthermore, this compound exhibits a greater selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, a characteristic that may reduce taste-related side effects, as the P2X2/3 receptor is implicated in taste perception. Eliapixant also shows a notable selectivity for P2X3 over P2X2/3, with a reported 13- to 20-fold greater potency for the former.
Experimental Protocols
The in vitro potency data for both compounds were generated using established cellular and electrophysiological assays. The following are detailed methodologies for the key experiments cited.
Calcium Flux Assays
These assays measure the influx of calcium ions into the cytoplasm following the activation of P2X3 receptors by an agonist.
-
Objective: To determine the concentration-dependent inhibition of P2X3 receptor activation by the antagonist.
-
Cell Lines: Mammalian cell lines (e.g., HEK293) engineered to express human P2X3 or P2X2/3 receptors were utilized.
-
Agonist: The stable ATP analog, α,β-methylene ATP (α,β-meATP), was used to activate the P2X3 receptors.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of the antagonist (this compound or Eliapixant).
-
The P2X3 receptor agonist (α,β-meATP) is added to stimulate calcium influx.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence imaging plate reader (FLIPR) or through live-cell imaging.
-
The IC50 value is calculated by plotting the inhibition of the calcium response against the antagonist concentration.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the P2X3 channel, providing a precise assessment of receptor inhibition.
-
Objective: To quantify the inhibitory effect of the antagonist on the ion channel currents mediated by P2X3 receptors.
-
Cell Lines: Recombinant cell lines expressing human P2X3 or P2X2/3 receptors were used.
-
Agonist: α,β-meATP was used to elicit receptor activation.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the membrane of a single cell.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a specific membrane potential, and the agonist is applied to induce an inward current through the P2X3 channels.
-
The antagonist is then co-applied with the agonist at various concentrations.
-
The reduction in the agonist-induced current is measured, and the IC50 is determined from the concentration-response curve.
-
Signaling Pathway and Mechanism of Action
P2X3 receptors are ligand-gated ion channels primarily expressed on sensory neurons. Their activation by extracellular ATP, released during tissue damage or inflammation, leads to the influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential that propagates along the neuron, leading to sensations such as pain or the urge to cough.
This compound and Eliapixant act as non-competitive and selective antagonists of the P2X3 receptor, respectively. They bind to the receptor and prevent the conformational changes necessary for channel opening upon ATP binding, thereby blocking the downstream signaling cascade.
Caption: P2X3 receptor signaling and antagonist inhibition.
The accompanying workflow diagram illustrates the experimental process for determining the in vitro potency of these antagonists.
Caption: Workflow for in vitro potency determination.
References
Camlipixant's Purinergic Receptor Cross-reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Camlipixant's cross-reactivity with other purinergic receptors, supported by experimental data. This compound (BLU-5937) is a potent and highly selective, non-competitive antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. [1][2][3] A significant advantage of this compound is its minimal impact on taste perception, a common side effect with less selective P2X3 antagonists. This improved profile is attributed to its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is involved in taste sensation.[2][4]
Comparative Selectivity Profile of P2X3 Antagonists
The following table summarizes the in vitro potency of this compound and other P2X3 antagonists against the human P2X3 and P2X2/3 receptors. The data highlights this compound's superior selectivity.
| Compound | hP2X3 IC50 (nM) | hP2X2/3 IC50 (nM) | Selectivity Ratio (hP2X2/3 / hP2X3) |
| This compound (BLU-5937) | 25 | >24,000 | >960 |
| Gefapixant | 153 | 220 | ~1.4 |
| Eliapixant | 8-10 | 129-163 | ~13-20 |
Data for this compound from Garceau & Chauret, 2019. Data for Gefapixant and Eliapixant compiled from publicly available research.
This compound has demonstrated significantly lower activity against other P2X subtypes. In functional assays, it did not show significant antagonistic activity against human P2X1, P2X2b, P2X4, P2X5, and P2X7 receptors, with EC50 values in the micromolar range. At present, there is no publicly available data on the cross-reactivity of this compound with P2Y receptor subtypes.
Signaling Pathways and Drug Action
The following diagram illustrates the role of P2X3 and P2X2/3 receptors in cough and taste signaling and the selective action of this compound.
Experimental Protocols
The selectivity of this compound was primarily determined using a calcium mobilization assay. This in vitro functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following the activation of a specific receptor by an agonist.
Calcium Mobilization Assay Workflow
The following diagram outlines the key steps in the experimental workflow used to assess this compound's activity at different purinergic receptors.
Detailed Methodology: Calcium Mobilization Assay
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human P2X receptor of interest (e.g., hP2X3, hP2X2/3, hP2X1, etc.) are cultured under standard conditions. The cells are then seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are washed with a physiological buffer. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to each well. The plate is incubated in the dark at 37°C for approximately one hour to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Application: After dye loading, the cells are washed again to remove any extracellular dye. The test compound, this compound, is serially diluted to a range of concentrations and added to the appropriate wells. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a predetermined period to allow the compound to interact with the receptors.
-
Agonist-Induced Calcium Influx: The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system. A specific P2X receptor agonist (e.g., α,β-methylene ATP for P2X3-containing receptors) is injected into each well to stimulate receptor activation and subsequent calcium influx.
-
Signal Detection and Analysis: The fluorescence intensity in each well is measured kinetically, immediately before and after the addition of the agonist. The increase in fluorescence corresponds to the rise in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence of the compound to the response in the vehicle control wells. The half-maximal inhibitory concentration (IC50) is then calculated using a non-linear regression analysis of the concentration-response curve. This process is repeated for each P2X receptor subtype to determine the selectivity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
Meta-analysis of P2X3 antagonists for chronic cough
A Comprehensive Meta-Analysis of P2X3 Antagonists for Chronic Cough
For researchers and drug development professionals navigating the landscape of therapies for refractory or unexplained chronic cough, P2X3 receptor antagonists represent a promising class of targeted treatments. This guide provides a comparative meta-analysis of the leading P2X3 antagonists, summarizing key experimental data, outlining clinical trial methodologies, and visualizing the underlying signaling pathways and experimental workflows.
The Role of P2X3 Receptors in Chronic Cough
Chronic cough is often associated with a state of cough hypersensitivity. The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, is a key player in this phenomenon.[1] When airway epithelial cells are irritated or inflamed, they release adenosine (B11128) triphosphate (ATP).[2] This ATP then binds to P2X3 receptors on vagal afferent C-fibers and Aδ-fibers, leading to sensitization and activation of the cough reflex.[3][4] P2X3 antagonists work by blocking this ATP-P2X3 signaling pathway, thereby reducing the hypersensitivity of the cough reflex.[5]
Below is a diagram illustrating the proposed signaling pathway:
Comparative Efficacy of P2X3 Antagonists
Several P2X3 antagonists have been evaluated in clinical trials, with the most prominent being Gefapixant, Camlipixant (BLU-5937), and Eliapixant. The primary efficacy endpoint in these trials is typically the reduction in 24-hour cough frequency.
| Drug (Trial) | Dose | Treatment Duration | Placebo-Adjusted Reduction in 24h Cough Frequency | Key Adverse Events (Taste-Related) |
| Gefapixant (COUGH-1 & COUGH-2)[5] | 45 mg BID | 12 & 24 weeks | 18.5% (COUGH-1) & 14.6% (COUGH-2) | High incidence of ageusia, dysgeusia, hypergeusia, and hypogeusia.[5] |
| This compound (BLU-5937) (SOOTHE)[3][6] | 50 mg & 200 mg BID | 28 days | ~34% | Lower incidence of mild taste disturbances compared to Gefapixant.[6] |
| Eliapixant (PAGANINI)[7] | 75 mg BID | 12 weeks | 27% | Taste-related adverse events reported in 24% of patients at the highest dose.[7] |
Safety and Tolerability Profile
A notable class effect of P2X3 antagonists is taste-related adverse events, including dysgeusia (distortion of taste), ageusia (loss of taste), and hypogeusia (reduced ability to taste). This is attributed to the role of P2X3 receptors in taste signaling.[8] Newer generation antagonists like this compound and Eliapixant are designed to be more selective for the P2X3 homomer, which is predominant in airway sensory nerves, over the P2X2/3 heteromer found in taste buds, with the aim of reducing taste-related side effects.[9]
| Drug | Notable Adverse Events | Discontinuation Rate |
| Gefapixant | High incidence of taste-related AEs.[5] | Up to 20% in some trials due to AEs.[7] |
| This compound (BLU-5937) | Favorable safety profile with mild taste disturbances. No serious AEs reported in the SOOTHE trial.[6] | Not specified in the provided results. |
| Eliapixant | Dose-related increase in dysgeusia. A case of moderate drug-induced liver injury was reported, leading to the discontinuation of its development program.[10] | 8% due to AEs in the PAGANINI study.[7] |
Experimental Protocols: A Comparative Overview
The clinical trials for P2X3 antagonists share a common framework, typically being randomized, double-blind, placebo-controlled studies.
Key Methodologies
-
Patient Population : Adults with refractory or unexplained chronic cough for at least one year.[11][12][13]
-
Primary Endpoint : The primary efficacy outcome is consistently the change from baseline in 24-hour cough frequency, measured using an ambulatory cough recording device.[7][11][14]
-
Secondary Endpoints : These often include assessments of cough severity using a visual analog scale (VAS) and cough-related quality of life using the Leicester Cough Questionnaire (LCQ).[11][12]
Below is a generalized workflow for a typical Phase 2b/3 clinical trial of a P2X3 antagonist.
Detailed Inclusion and Exclusion Criteria from Key Trials:
-
Inclusion Criteria :
-
Exclusion Criteria :
Conclusion
Meta-analysis of clinical trials demonstrates that P2X3 receptor antagonists are a promising therapeutic class for the management of refractory and unexplained chronic cough. Gefapixant has shown efficacy but is associated with a high incidence of taste-related adverse events.[11][16] Newer, more selective antagonists like this compound have shown promise with an improved safety profile.[6] The unfortunate discontinuation of Eliapixant's development due to a case of drug-induced liver injury highlights the importance of continued safety monitoring for this class of drugs.[10] Future research and development will likely focus on optimizing the selectivity of P2X3 antagonists to maximize efficacy while minimizing off-target effects, particularly those related to taste.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The Cough Reflex: The Janus of Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validating the antitussive effect of Camlipixant in multiple species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Camlipixant (BLU-5937), a selective P2X3 receptor antagonist, with other antitussive agents. The information presented herein is supported by preclinical experimental data, offering a comprehensive overview of its potential in the treatment of chronic cough.
Introduction: The Challenge of Chronic Cough and the Role of P2X3 Receptors
Chronic cough is a prevalent and debilitating condition with limited effective treatment options.[1][2] A key pathway implicated in the hypersensitization of the cough reflex involves the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine (B11128) triphosphate (ATP). This activation triggers the signaling cascade that results in the urge to cough. This compound is a potent and selective antagonist of the P2X3 receptor, representing a targeted approach to managing chronic cough.[3]
Mechanism of Action: Targeting the Cough Reflex at its Source
This compound functions by selectively blocking the P2X3 receptor, an ATP-gated ion channel on airway sensory nerves. In conditions of inflammation or injury, ATP is released from airway epithelial cells and binds to P2X3 receptors. This binding opens the channel, leading to cation influx, depolarization of the sensory neuron, and the propagation of an action potential to the brainstem, which is ultimately interpreted as the urge to cough. By antagonizing this receptor, this compound inhibits the initiation of this signaling cascade, thereby reducing cough frequency.
Preclinical Efficacy of this compound
The antitussive effect of this compound has been validated in the guinea pig, a standard preclinical model for cough research. In a citric acid-induced cough model, orally administered this compound has been shown to produce a significant, dose-dependent reduction in cough frequency. This effect is achieved at plasma concentrations that selectively block P2X3 homotrimeric receptors, with significantly less activity at the P2X2/3 heterotrimeric receptors associated with taste disturbances.
Comparative Preclinical Efficacy
To contextualize the performance of this compound, the following table summarizes the antitussive effects of this compound, the related P2X3 antagonist Gefapixant, and standard-of-care agents, Codeine and Dextromethorphan, in the citric acid-induced cough model in guinea pigs.
| Compound | Dose (mg/kg, p.o.) | Median Cough Reduction (%) | Species/Model | Reference |
| This compound | 3 | Not explicitly quantified | Guinea Pig / Citric Acid + Histamine | (BELLUS Health) |
| 30 | Significant Reduction | Guinea Pig / Citric Acid + Histamine | (BELLUS Health) | |
| Gefapixant | 6 | ~25% | Guinea Pig / Citric Acid | [2] |
| 12 | ~40% | Guinea Pig / Citric Acid | [2] | |
| 24 | ~70% | Guinea Pig / Citric Acid | [2] | |
| Codeine | 6 | ~30% | Guinea Pig / Citric Acid | [2] |
| 12 | ~50% | Guinea Pig / Citric Acid | [2] | |
| 24 | ~70% | Guinea Pig / Citric Acid | [2] | |
| Dextromethorphan | 32 | No Significant Effect | Guinea Pig / Citric Acid | [2] |
Note: Data for different compounds are sourced from independent studies and may not be directly comparable due to potential variations in experimental protocols.
Experimental Protocols
The evaluation of antitussive agents in preclinical models is crucial for determining their therapeutic potential. The citric acid-induced cough model in guinea pigs is a widely used and reliable method for this purpose.[1][2]
Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency in guinea pigs exposed to a citric acid aerosol.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmography chambers
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M)
-
Test compound (e.g., this compound) and vehicle
-
Audio and video recording equipment
-
Software for cough analysis
Methodology:
-
Acclimatization: Guinea pigs are acclimated to the plethysmography chambers to minimize stress-related responses.
-
Dosing: Animals are orally administered the test compound or vehicle at a specified time (e.g., 30-60 minutes) before the citric acid challenge.
-
Exposure: Each guinea pig is placed in a whole-body plethysmography chamber. A nebulized solution of citric acid is introduced into the chamber for a fixed duration (e.g., 10-15 minutes).[2][4]
-
Data Collection: During the exposure period, coughs are recorded using a combination of methods:
-
Analysis: The total number of coughs for each animal in the treatment groups is compared to the vehicle control group to determine the percentage of cough inhibition. The latency to the first cough may also be measured.[2]
Conclusion
Preclinical data from well-established animal models demonstrate that this compound is a potent antitussive agent. Its selective mechanism of action, targeting the P2X3 receptor, offers a promising approach for the treatment of chronic cough. Comparative analysis suggests an efficacy profile that is competitive with other P2X3 antagonists and traditional antitussives like codeine in the guinea pig model. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. primescholars.com [primescholars.com]
Camlipixant in Preclinical Models: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and safety profile of Camlipixant (formerly BLU-5937), a potent and selective P2X3 receptor antagonist, with other relevant P2X3 antagonists. The data presented is compiled from available preclinical studies to inform researchers and drug development professionals.
Executive Summary
This compound is a selective antagonist of the P2X3 receptor, a key player in the pathophysiology of chronic cough.[1] Preclinical data demonstrate its high potency and selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is associated with taste-related side effects observed with less selective antagonists.[2] In animal models of cough, this compound has shown significant anti-tussive effects.[1] While detailed long-term safety studies in preclinical models are not extensively published in the public domain, initial assessments indicate a favorable safety profile with good oral bioavailability and lack of central nervous system penetration.[3] This guide will delve into the available data, comparing it with other P2X3 antagonists to provide a clear perspective on its preclinical performance.
Mechanism of Action: P2X3 Receptor Antagonism
Chronic cough is often associated with the hypersensitization of sensory neurons in the airways. Extracellular adenosine (B11128) triphosphate (ATP), released in response to inflammation or irritation, activates P2X3 receptors on these neurons, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as an urge to cough.[1] this compound, by selectively blocking the P2X3 receptor, inhibits this signaling pathway, thereby reducing cough frequency.
Comparative Preclinical Efficacy
The anti-tussive efficacy of this compound has been primarily evaluated in guinea pig models of cough, a standard preclinical model for assessing cough suppressants.
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for the human P2X3 receptor.
| Compound | Target | IC50 (nM) | Selectivity vs. P2X2/3 | Reference |
| This compound (BLU-5937) | hP2X3 | 25 | >960-fold | |
| Gefapixant | hP2X3 | - | Low | |
| Eliapixant | hP2X3 | - | High |
In Vivo Efficacy in Guinea Pig Cough Model
This compound significantly reduces cough frequency in response to tussive agents in guinea pigs.
| Compound | Animal Model | Tussive Agent | Dose (mg/kg, oral) | Cough Reduction (%) | Reference |
| This compound (BLU-5937) | Guinea Pig | Citric Acid + ATP | 3 | Significant | |
| This compound (BLU-5937) | Guinea Pig | Citric Acid + ATP | 30 | Significant | |
| This compound (BLU-5937) | Guinea Pig | Citric Acid + Histamine | 0.3 | Significant | |
| This compound (BLU-5937) | Guinea Pig | Citric Acid + Histamine | 3 | Significant | |
| This compound (BLU-5937) | Guinea Pig | Citric Acid + Histamine | 30 | Significant | |
| Gefapixant | Guinea Pig | Citric Acid | - | Effective |
Note: The table indicates a significant dose-dependent reduction in coughs with this compound. Specific percentage reductions were not detailed in the provided search results.
Preclinical Safety and Tolerability
Preclinical safety evaluation of this compound suggests a favorable profile.
| Parameter | Observation | Reference |
| Oral Bioavailability | Good | |
| Blood-Brain Barrier Permeability | Not detected | |
| Taste Alteration (in vivo) | No significant taste alteration observed in a rat model. | |
| General Tolerability | High safety margin predicted in humans. |
In contrast, less selective P2X3 antagonists like Gefapixant have been associated with taste disturbances, which is attributed to their activity on the P2X2/3 receptor. The high selectivity of this compound for the P2X3 receptor is a key differentiator aimed at avoiding this side effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key preclinical studies cited.
In Vitro P2X3 Receptor Binding and Activity Assays
Objective: To determine the potency and selectivity of this compound for the P2X3 receptor.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor (hP2X3) and the human P2X2/3 receptor (hP2X2/3) are used.
-
Assay Principle: A fluorescent calcium indicator (e.g., Fluo-4) is loaded into the cells. Activation of the P2X3 ion channel by an agonist (e.g., α,β-methylene ATP) leads to an influx of calcium, which is detected as an increase in fluorescence.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates.
-
Cells are incubated with varying concentrations of this compound or a vehicle control.
-
The P2X3 receptor is activated by adding a specific agonist.
-
The change in intracellular calcium is measured using a fluorescence plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound. Selectivity is determined by comparing the IC50 values for hP2X3 and hP2X2/3 receptors.
References
Safety Operating Guide
Proper Disposal of Camlipixant: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Camlipixant (also known as BLU-5937), a selective, non-competitive antagonist of the P2X3 receptor. As an investigational compound, adherence to strict safety and disposal protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on general best practices for the disposal of investigational drugs and analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate |
| Molecular Formula | C₂₃H₂₄F₂N₄O₄ |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 1621164-74-6 |
| Synonyms | BLU-5937, NEO5937 |
Safe Handling and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a similar P2X3 receptor antagonist, Gefapixant, suggests that the compound may cause skin and eye irritation.[1] Therefore, the following minimum PPE is recommended when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedure
As an investigational drug, this compound waste, including unused product, partially used vials, and materials contaminated with the compound, should be treated as hazardous chemical waste.[2][3][4][5]
-
Segregation: All this compound waste must be segregated from general laboratory and biohazardous waste streams. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty or partially used vials and containers.
-
Contaminated materials such as pipette tips, gloves, and bench paper.
-
-
Waste Container: Place all segregated this compound waste into a dedicated, clearly labeled hazardous waste container. The container should be:
-
Compatible with the chemical properties of the waste.
-
Securely sealed to prevent leaks or spills.
-
Labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate").
-
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area until it is collected by a certified hazardous waste disposal vendor.
-
Vendor Collection: Arrange for the collection of the hazardous waste by a licensed environmental management vendor. This vendor will be responsible for the transportation and final disposal of the material.
-
Incineration: The recommended final disposal method for investigational pharmaceutical waste is high-temperature incineration by a permitted facility.[2][3]
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. A certificate of destruction should be obtained from the vendor and kept on file.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
P2X3 Receptor Signaling Pathway
This compound is an antagonist of the P2X3 receptor, an ATP-gated ion channel primarily found on sensory neurons.[6] The activation of this receptor is implicated in the signaling of pain and cough.[6]
Caption: Simplified P2X3 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Personal protective equipment for handling Camlipixant
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Camlipixant in a laboratory setting. The following procedures are based on the available Material Safety Data Sheet (MSDS) from a supplier and general best practices for handling research-grade chemical compounds. It is important to note that this compound is an investigational drug, and a comprehensive, official Safety Data Sheet (SDS) with quantitative occupational exposure limits is not publicly available. The supplier MSDS indicates that this compound is not classified as a hazardous substance or mixture; however, standard laboratory precautions should always be observed to minimize exposure.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to ensure personal safety while handling this compound, particularly in its powdered form, to prevent inhalation and skin contact.[1]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect from potential splashes or airborne particles. Safety glasses should have side shields.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, for example, when handling bulk quantities or preparing concentrated solutions. To be worn in conjunction with safety glasses or goggles.[3] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for handling this compound.[4] Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.[4] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing from accidental contamination.[2] |
| Respiratory Protection | Not generally required | According to the supplier MSDS, this compound is not classified as hazardous.[1] However, work should be conducted in a well-ventilated area. If handling large quantities of powder or if there is a risk of aerosol formation, a dust mask or respirator may be considered based on a site-specific risk assessment.[1] |
Experimental Protocols: Safe Handling and Disposal
Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the name of the responsible individual.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5][6]
Handling and Preparation of Solutions:
-
All handling of solid this compound should be performed in a well-ventilated area. The MSDS recommends using only in areas with appropriate exhaust ventilation.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
To avoid generating dust, handle the powder carefully. Use a chemical spatula for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[8]
First Aid Measures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1]
-
In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]
-
In case of ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious and seek immediate medical attention.[1]
Disposal Plan:
As this compound is classified as a non-hazardous substance, disposal should follow local regulations for non-hazardous chemical waste.[8][9][10]
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, sealed container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, clearly labeled waste container. Do not pour chemical waste down the drain unless permitted by local regulations and institutional policy.[10]
-
Empty Containers: "RCRA Empty" containers can typically be disposed of in the regular trash after being defaced to indicate they no longer contain the chemical.[11]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.[9][12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
